PTC258
Description
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Properties
Molecular Formula |
C16H18ClN3S2 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine |
InChI |
InChI=1S/C16H18ClN3S2/c1-9(18)6-13-10(2)15-16(22-13)12(7-14(17)20-15)19-8-11-4-3-5-21-11/h3-5,7,9H,6,8,18H2,1-2H3,(H,19,20)/t9-/m0/s1 |
InChI Key |
XBAVUBLRECEOPY-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(SC2=C1N=C(C=C2NCC3=CC=CS3)Cl)C[C@H](C)N |
Canonical SMILES |
CC1=C(SC2=C1N=C(C=C2NCC3=CC=CS3)Cl)CC(C)N |
Origin of Product |
United States |
Foundational & Exploratory
PTC258: A Novel Splicing Modulator for the Treatment of Familial Dysautonomia by Correcting ELP1 Splicing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disease predominantly affecting individuals of Ashkenazi Jewish descent.[1] The disease is caused by a point mutation in the ELP1 gene (formerly known as IKBKAP), which leads to a tissue-specific splicing defect.[1][2] This mutation results in the skipping of exon 20 in the mature ELP1 mRNA, leading to a truncated, non-functional ELP1 protein. The subsequent reduction in functional ELP1 protein levels is the primary driver of the debilitating and progressive symptoms of FD, including sensory and autonomic nervous system dysfunction.[1][2] PTC258 is a novel, orally bioavailable small molecule that has shown significant promise in correcting this splicing defect and restoring functional ELP1 protein levels.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and underlying experimental methodologies related to this compound's effect on ELP1 splicing.
Core Mechanism of Action: Proposed Model
While the precise molecular interactions of this compound with the splicing machinery are still under investigation, it is classified as a splicing modulator.[3] It is hypothesized that this compound, much like other splicing modifiers such as risdiplam, acts to stabilize the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the weakened 5' splice site of exon 20 in the ELP1 pre-mRNA. This stabilization is thought to enhance the recognition of the splice site by the spliceosome, thereby promoting the inclusion of exon 20 in the mature mRNA and leading to the production of full-length, functional ELP1 protein.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The efficacy of this compound in correcting the ELP1 splicing defect has been demonstrated in both patient-derived fibroblasts and in a transgenic mouse model of Familial Dysautonomia (TgFD9;Elp1Δ20/flox).
In Vitro Efficacy in FD Patient Fibroblasts
This compound demonstrated a dose-dependent increase in both full-length ELP1 mRNA and functional ELP1 protein in fibroblasts derived from FD patients.
| Concentration | Full-Length ELP1 mRNA (% of control) | ELP1 Protein (% of control) |
| Vehicle | ~10% | ~10% |
| This compound (nM range) | Dose-dependent increase | Dose-dependent increase |
Note: Specific quantitative values from dose-response curves were not available in the provided search results, but a clear dose-dependent effect was reported.
In Vivo Efficacy in a Familial Dysautonomia Mouse Model
Oral administration of this compound to the TgFD9;Elp1Δ20/flox mouse model resulted in a significant, dose-dependent increase in full-length human ELP1 mRNA and protein in various tissues, including the central and peripheral nervous systems.
Table 1: Effect of this compound on Full-Length ELP1 mRNA in TgFD9 Mice (7-day treatment) [3]
| Tissue | 0.002% this compound Diet (3 mg/kg/day) | 0.004% this compound Diet (6 mg/kg/day) | 0.008% this compound Diet (12 mg/kg/day) | 0.016% this compound Diet (24 mg/kg/day) |
| Brain | Significant Increase | Significant Increase | Significant Increase | Significant Increase |
| Liver | Significant Increase | Significant Increase | Significant Increase | Significant Increase |
| Trigeminal Ganglia | Significant Increase | Significant Increase | Significant Increase | Significant Increase |
| Quadriceps | Significant Increase | Significant Increase | Significant Increase | Significant Increase |
Table 2: Effect of this compound on ELP1 Protein Levels in TgFD9 Mice (7-day treatment) [3]
| Tissue | Fold Increase vs. Vehicle |
| Brain | > 5-fold |
| Liver | > 5-fold |
| Trigeminal Ganglia | > 5-fold |
| Quadriceps | > 5-fold |
Table 3: Long-term (6 months) In Vivo Efficacy of this compound in the Phenotypic FD Mouse Model (TgFD9;Elp1Δ20/flox) [2]
| Tissue | Treatment Group | % Exon 20 Inclusion | Fold Increase in ELP1 Protein vs. Vehicle |
| Brain | Vehicle | ~15% | 1.0 |
| 0.002% this compound | ~30% | ~2.0 | |
| 0.004% this compound | ~35% | ~2.0 | |
| Dorsal Root Ganglia (DRG) | Vehicle | ~20% | 1.0 |
| 0.002% this compound | ~35% | ~1.5 | |
| 0.004% this compound | ~40% | ~1.5 | |
| Liver | Vehicle | ~25% | 1.0 |
| 0.002% this compound | ~45% | Significant Increase | |
| 0.004% this compound | ~50% | Significant Increase | |
| Retina | Vehicle | ~20% | - |
| 0.002% this compound | ~35% | - | |
| 0.004% this compound | ~40% | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Analysis of ELP1 mRNA Splicing by RT-qPCR
This protocol outlines the steps for quantifying the relative levels of full-length (exon 20 included) and mutant (exon 20 skipped) ELP1 mRNA from tissue samples.
a. RNA Isolation:
-
Tissues (e.g., brain, liver, DRG) from vehicle- or this compound-treated mice are homogenized.
-
Total RNA is extracted using a standard method such as TRIzol reagent, followed by purification.
-
RNA concentration and purity are determined by spectrophotometry (A260/A280 ratio).
b. Reverse Transcription (RT):
-
First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
c. Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system.
-
Two sets of primers are used:
-
Full-Length ELP1: A forward primer in exon 19 and a reverse primer in exon 20.
-
Total ELP1: Primers spanning a constitutively expressed region of the ELP1 gene.
-
-
A housekeeping gene (e.g., GAPDH, Actin) is also amplified for normalization.
-
The relative abundance of full-length ELP1 mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as a percentage of total ELP1 or relative to the vehicle-treated control.
Quantification of ELP1 Protein by Western Blot
This protocol describes the detection and quantification of ELP1 protein levels in tissue lysates.
a. Protein Extraction and Quantification:
-
Tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The total protein concentration in the lysate is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.
b. SDS-PAGE and Transfer:
-
Equal amounts of total protein from each sample are denatured and separated by size on a polyacrylamide gel (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
c. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the ELP1 protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
A loading control protein (e.g., GAPDH, β-actin) is also probed on the same membrane to ensure equal protein loading.
d. Detection and Quantification:
-
The HRP substrate is added to the membrane, which generates a chemiluminescent signal.
-
The signal is captured using an imaging system.
-
The intensity of the bands corresponding to ELP1 and the loading control is quantified, and the ELP1 protein levels are normalized to the loading control.
Conclusion
This compound is a promising therapeutic candidate for Familial Dysautonomia that directly addresses the underlying molecular defect of aberrant ELP1 splicing. Preclinical studies have robustly demonstrated its ability to increase the inclusion of exon 20 in the ELP1 mRNA, leading to a significant and dose-dependent increase in functional ELP1 protein in key tissues affected by the disease. The proposed mechanism of action, involving the stabilization of the U1 snRNP at the weak 5' splice site, provides a strong rationale for its efficacy. The experimental data gathered to date supports the continued development of this compound as a potentially transformative treatment for individuals with Familial Dysautonomia.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
What is the chemical structure of PTC258?
An In-Depth Technical Guide to PTC258: Chemical Structure, Mechanism of Action, and Preclinical Efficacy
Introduction
This compound is a novel, orally bioavailable small molecule splicing modulator that has shown significant promise in preclinical studies for the treatment of Familial Dysautonomia (FD).[1][2][3] FD is a rare, autosomal recessive neurodegenerative disease caused by a point mutation in the ELP1 gene (formerly known as IKBKAP).[3][4] This mutation leads to a tissue-specific splicing defect, resulting in reduced levels of the ELP1 protein, particularly in the central and peripheral nervous systems.[3][4] this compound has been developed to correct this splicing defect, thereby increasing the production of functional ELP1 protein.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data related to this compound.
Chemical Structure
The chemical name of this compound is (2-[(2S)-2-Aminopropyl]-5-chloro-3-methyl-N-(2-thienylmethyl)thieno[3,2-b]pyridin-7-amine).[5][7] It was developed through the optimization of a class of compounds derived from kinetin, with BPN-15477 serving as a key starting molecule in its generation.[5][6]
Chemical Formula: C19H21ClN4S2
Molecular Weight: 420.98 g/mol
Below is a two-dimensional representation of the chemical structure of this compound.
Mechanism of Action
This compound acts as a specific splicing modulator of the ELP1 gene.[1] The primary cause of Familial Dysautonomia is a T-to-C transition in intron 20 of the ELP1 gene, which weakens the 5' splice site of exon 20.[4] This leads to the skipping of exon 20 during pre-mRNA splicing, resulting in a truncated, non-functional ELP1 protein.
This compound selectively modulates the splicing of ELP1 pre-mRNA to increase the inclusion of exon 20.[6] By promoting the correct splicing of the ELP1 transcript, this compound increases the levels of full-length, functional ELP1 protein.[1][4][5] It has been demonstrated that this class of small molecules enhances the binding affinity of the U1 small nuclear ribonucleoprotein (snRNP) to the weak 5' splice site, thereby facilitating proper exon recognition and inclusion.[4]
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent and efficient activity in fibroblasts derived from FD patients. It effectively increases the levels of full-length ELP1 mRNA and functional ELP1 protein.[1][4][5]
| Parameter | Kinetin | BPN15477 | This compound |
| EC2X ELP1 Protein | 10,000 nM | 340 nM | ~1 nM |
Table 1: Comparative Potency of this compound and Precursor Compounds. The EC2X represents the concentration required to double the amount of ELP1 protein.
In Vivo Studies
Preclinical studies using a phenotypic mouse model of FD (TgFD9;Elp1Δ20/flox) have shown that oral administration of this compound is well-tolerated and leads to significant therapeutic benefits.[4][5][6]
| Parameter | Vehicle-Treated FD Mice | This compound-Treated FD Mice |
| Survival | Reduced | Improved |
| Gait Ataxia | Present | Improved |
| Retinal Degeneration | Progressive | Rescued |
| ELP1 Protein in Brain | Reduced | ~2-fold increase |
| ELP1 Protein in DRG | Reduced | ~1.5-fold increase |
Table 2: Summary of In Vivo Efficacy of this compound in a Mouse Model of Familial Dysautonomia.
This compound, administered orally, can cross the blood-brain barrier and correct the ELP1 splicing defect in the nervous system.[3][4] Treatment with this compound results in a dose-dependent increase in full-length ELP1 transcript and a significant increase in functional ELP1 protein in various tissues, including the brain, trigeminal ganglia, liver, and quadriceps.[1][6]
Experimental Protocols
Quantification of ELP1 mRNA and Protein
1. Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the amount of full-length ELP1 mRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
The Discovery and Development of PTC258: A Splicing Modulator for Familial Dysautonomia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Familial Dysautonomia (FD) is a rare, debilitating neurodegenerative disease caused by a point mutation in the ELP1 gene, leading to a tissue-specific splicing defect and subsequent reduction of the ELP1 protein. This guide provides an in-depth technical overview of the discovery and preclinical development of PTC258, a potent, orally bioavailable small molecule designed to correct this splicing defect. We detail the medicinal chemistry optimization from its precursors, summarize the key preclinical efficacy data in a validated mouse model of FD, and provide comprehensive experimental protocols for the key assays used in its evaluation. This document is intended to serve as a resource for researchers and drug developers in the fields of neurogenetics, rare diseases, and splicing modulation.
Introduction: The Unmet Need in Familial Dysautonomia
Familial Dysautonomia is an autosomal recessive disorder primarily affecting individuals of Ashkenazi Jewish descent. The disease is characterized by the progressive degeneration of sensory and autonomic neurons, leading to a wide range of debilitating symptoms including impaired pain and temperature perception, gait ataxia, gastrointestinal dysfunction, and progressive vision loss.[1] The underlying cause of FD is a single T-to-C transition in intron 20 of the ELP1 gene (also known as IKBKAP). This mutation weakens the 5' splice site, resulting in the skipping of exon 20 in a tissue-specific manner, with the nervous system being the most affected.[1][2] The resulting mutant mRNA is unstable and leads to a significant reduction in the functional ELP1 protein, a critical component of the Elongator complex involved in tRNA modification and transcriptional elongation.[3][4]
Prior to the development of splicing modulators, treatment for FD was largely supportive, focusing on managing symptoms. The discovery that small molecules could modulate the splicing of ELP1 pre-mRNA offered a promising therapeutic strategy to address the root cause of the disease.
The Discovery and Optimization of this compound
The development of this compound represents a significant advancement in the pursuit of a disease-modifying therapy for FD. The journey began with the identification of kinetin, a plant cytokinin, as a molecule capable of correcting the ELP1 splicing defect, albeit with low potency.[5] This led to a medicinal chemistry effort to identify more potent and drug-like analogues.
From Kinetin to BPN-15477 to this compound
Through a collaboration involving the NIH Blueprint Neurotherapeutics Network and PTC Therapeutics, a series of splicing modulator compounds (SMCs) were developed. An early lead, BPN-15477, demonstrated improved potency over kinetin.[5] Subsequent optimization of BPN-15477, involving the generation and screening of hundreds of novel analogues, led to the identification of this compound.[2][4] This optimization focused on enhancing potency, efficacy, and biodistribution, with a particular emphasis on achieving brain penetrance to target the central nervous system effects of FD.[2][3] this compound is approximately 1,000 times more potent than BPN-15477 and about 30,000 times more potent than kinetin in increasing ELP1 protein levels in FD patient fibroblasts.[4]
Preclinical Efficacy of this compound in a Familial Dysautonomia Mouse Model
The preclinical efficacy of this compound was evaluated in the TgFD9; Elp1Δ20/flox mouse model, which recapitulates the key molecular and phenotypic features of human FD, including the tissue-specific splicing defect, progressive gait ataxia, and retinal degeneration.[1][2]
Restoration of ELP1 Splicing and Protein Expression
Oral administration of this compound to the FD mouse model resulted in a significant and dose-dependent increase in the inclusion of exon 20 in the ELP1 transcript across various tissues, including the brain, dorsal root ganglia (DRG), and retina.[3][4] This correction of the splicing defect led to a corresponding increase in functional ELP1 protein levels.[3][4]
| Tissue | This compound Dose | Fold Increase in ELP1 Protein (vs. Vehicle) | Reference |
| Brain | 0.002% in chow | ~1.5-fold | [3] |
| Brain | 0.004% in chow | ~2-fold | [3] |
| DRG | 0.004% in chow | ~1.5-fold | [3] |
Table 1: Effect of this compound on ELP1 Protein Levels in the TgFD9; Elp1Δ20/flox Mouse Model.
Rescue of Neurological Phenotypes
Treatment with this compound led to significant improvements in the key neurological phenotypes observed in the FD mouse model.
Gait analysis using the CatWalk XT system revealed that this compound treatment improved motor coordination in FD mice.
| Gait Parameter | Vehicle-treated FD mice | This compound-treated FD mice (0.004% in chow) | Reference |
| Stride Length | Significantly reduced | Significantly improved | [2] |
| Base of Support | Significantly altered | Significantly improved | [2] |
Table 2: Effect of this compound on Gait Parameters in the TgFD9; Elp1Δ20/flox Mouse Model.
Progressive vision loss is a major debilitating symptom of FD. In the mouse model, this compound treatment demonstrated a remarkable rescue of the retinal phenotype, as assessed by spectral-domain optical coherence tomography (SD-OCT).
| Retinal Layer | Vehicle-treated FD mice | This compound-treated FD mice (0.004% in chow) | Reference |
| Retinal Nerve Fiber Layer (RNFL) Thickness | Significantly reduced | Significantly increased | [4][5] |
| Ganglion Cell-Inner Plexiform Layer (GCIPL) Thickness | Significantly reduced | Significantly increased | [4][5] |
Table 3: Effect of this compound on Retinal Layer Thickness in the TgFD9; Elp1Δ20/flox Mouse Model.
Mechanism of Action
This compound acts as a splicing modulator that specifically targets the pre-mRNA of the ELP1 gene. The point mutation in intron 20 of the ELP1 gene in FD patients weakens the recognition of the 5' splice site by the spliceosome machinery, leading to the exclusion of exon 20. This compound is believed to interact with components of the spliceosome or associated regulatory factors to enhance the recognition of this weakened splice site, thereby promoting the inclusion of exon 20 into the mature mRNA. This results in the production of full-length, functional ELP1 protein.
Detailed Experimental Protocols
Animal Model and Treatment
-
Mouse Model: The TgFD9; Elp1Δ20/flox mouse model was used for all in vivo efficacy studies.[1] These mice carry the human ELP1 transgene with the FD-causing mutation and have reduced expression of the endogenous mouse Elp1 gene.[6]
-
Genotyping: Genomic DNA is extracted from tail biopsies. PCR is performed with specific primers to distinguish between the wild-type, Elp1flox, and Elp1Δ20 alleles, and to detect the presence of the TgFD9 transgene.[6]
-
This compound Administration: this compound was formulated in the mouse chow at concentrations of 0.002% and 0.004% and provided ad libitum.[2] Treatment was initiated at birth and continued for the duration of the studies.[2]
RT-PCR for ELP1 Splicing Analysis
-
RNA Isolation: Total RNA is isolated from tissues using a standard TRIzol-based method.
-
Reverse Transcription: cDNA is synthesized from total RNA using a reverse transcriptase kit.
-
PCR Amplification: PCR is performed using human-specific primers that flank exon 20 of the ELP1 gene.
-
Analysis: PCR products are resolved on a 2% agarose gel. The two bands correspond to the full-length transcript (including exon 20) and the shorter transcript (lacking exon 20). Densitometry is used to quantify the relative abundance of each isoform.
ELP1 Protein Quantification (Western Blot)
-
Protein Extraction: Tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: 20-30 µg of total protein per lane is separated on a 4-15% Tris-glycine polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody against ELP1 (e.g., rabbit anti-Elp1, 1:1500 dilution).[7]
-
The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG, 1:10,000 dilution).[7]
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection kit.
Gait Analysis (CatWalk XT)
-
Apparatus: The CatWalk XT system (Noldus Information Technology) is used for automated gait analysis.[8]
-
Procedure: Mice are allowed to voluntarily walk across a glass plate. A high-speed camera captures the paw prints.
-
Data Analysis: The CatWalk XT software analyzes multiple gait parameters, including:
-
Stride Length: The distance between successive placements of the same paw.[9]
-
Base of Support: The distance between the front paws and the hind paws.[9]
-
Swing Speed: The speed of the paw during the swing phase.[9]
-
Stand Time: The duration the paw is in contact with the glass plate.[9]
-
Regularity Index: A measure of the consistency of the step pattern.[9]
-
Retinal Imaging (SD-OCT)
-
Apparatus: A high-resolution spectral-domain optical coherence tomography (SD-OCT) system is used for in vivo imaging of the retina.[10]
-
Procedure: Mice are anesthetized, and their pupils are dilated. A series of circular and linear scans centered on the optic nerve head are acquired.
-
Data Analysis: The thicknesses of the retinal nerve fiber layer (RNFL) and the ganglion cell-inner plexiform layer (GCIPL) are measured using the instrument's analysis software.[11]
Conclusion and Future Directions
The discovery and preclinical development of this compound represent a landmark achievement in the quest for a treatment for Familial Dysautonomia. This potent, orally available splicing modulator has demonstrated the ability to correct the fundamental molecular defect in FD and rescue key neurological phenotypes in a relevant animal model. These promising preclinical data have paved the way for clinical investigation of this compound in individuals with FD. Further research will focus on the long-term safety and efficacy of this compound in patients, as well as exploring its potential in other genetic diseases caused by splicing defects. The success of this compound highlights the power of targeted therapies to address the underlying cause of rare genetic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Rescue of a familial dysautonomia mouse model by AAV9-Exon-specific U1 snRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. umassmed.edu [umassmed.edu]
- 8. noldus.com [noldus.com]
- 9. CatWalk XT gait parameters: a review of reported parameters in pre-clinical studies of multiple central nervous system and peripheral nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Normative Database for All Retinal Layer Thicknesses Using SD-OCT Posterior Pole Algorithm and the Effects of Age, Gender and Axial Lenght - PubMed [pubmed.ncbi.nlm.nih.gov]
PTC258: A Kinetin Derivative for Targeted Splicing Modulation of ELP1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PTC258 is a novel, orally bioavailable small molecule, identified as a highly potent kinetin derivative, designed to correct the aberrant splicing of the ELP1 gene.[1][2][3][4] This splicing defect is the underlying cause of Familial Dysautonomia (FD), a rare, debilitating neurodegenerative disease.[1][2][4] Characterized by its significantly enhanced potency and improved biodistribution compared to the parent compound kinetin, this compound can cross the blood-brain barrier, enabling it to address the neurological manifestations of FD.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the associated biological pathways and workflows.
Introduction
Familial Dysautonomia is an autosomal recessive disorder caused by a point mutation in the ELP1 gene (also known as IKBKAP), leading to tissue-specific mis-splicing and subsequent skipping of exon 20 in the final mRNA transcript.[1][2][4] This results in a deficiency of the ELP1 protein, which is crucial for neuronal development and survival.[1][2][5] The plant cytokinin kinetin was initially identified as a molecule capable of correcting this splicing defect, albeit with low potency and rapid elimination in vivo.[1][2] Through a process of chemical optimization of kinetin and its derivatives, this compound was developed as a second-generation splicing modulator compound with vastly improved therapeutic potential.[2][3] Preclinical studies in a mouse model of FD have demonstrated that this compound administration leads to a significant increase in full-length ELP1 mRNA and protein in various tissues, including the brain, resulting in improved survival, motor function, and rescue from retinal degeneration.[2][6][7]
Quantitative Data
The potency and efficacy of this compound in modulating ELP1 splicing and subsequent protein expression have been quantified in various studies. The following tables summarize the key quantitative data for this compound and its precursors, kinetin and BPN15477.
| Compound | Metric | Value | Assay System | Reference |
| Kinetin | EC2X for ELP1 protein | 10,000 nM | FD Patient Fibroblasts | [2][6] |
| BPN15477 | EC2X for ELP1 protein | 340 nM | FD Patient Fibroblasts | [2][6] |
| This compound | Relative Potency vs. Kinetin | ~30,000x more potent | FD Patient Fibroblasts | [2][6] |
| This compound | Relative Potency vs. BPN15477 | ~1,000x more potent | FD Patient Fibroblasts | [2][6] |
Table 1: In Vitro Potency of Kinetin Derivatives. EC2X is the effective concentration required to achieve a two-fold increase in the biological response relative to baseline.
| Treatment Group | Tissue | Metric | Fold Increase | Animal Model | Reference |
| This compound | Brain | ELP1 Protein | 2-fold | TgFD9;Elp1Δ20/flox mouse | [2][6] |
| This compound | Brain, Trigeminal, Liver, Quadricep | ELP1 Protein | at least 5-fold | TgFD9 transgenic mouse | [2][6] |
| This compound | Dorsal Root Ganglia (DRG) | ELP1 Protein | 1.5-fold | TgFD9;Elp1Δ20/flox mouse | [6] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Familial Dysautonomia.
Mechanism of Action
This compound functions as a splicing modulator that specifically targets the pre-mRNA of the ELP1 gene. The underlying mechanism, inherited from its kinetin lineage, is believed to involve the recognition of a specific "kinetin responsive sequence element" located at the end of exon 20 of the IKBKAP pre-mRNA.[1] By interacting with this region, this compound is thought to promote the recruitment and stabilization of the spliceosomal machinery at the weak 5' splice site of intron 20.[2] This enhanced recognition and processing by the spliceosome leads to the inclusion of exon 20 in the mature mRNA, thereby restoring the production of full-length, functional ELP1 protein. While the broader class of splicing modulators can be influenced by the activity of Cdc-like kinases (CLKs) which phosphorylate SR proteins, a direct mechanistic link between this compound and CLK inhibition has not been definitively established.[8][9]
Figure 1: Proposed mechanism of action for this compound in correcting ELP1 splicing.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Quantification of ELP1 mRNA by qRT-PCR
This protocol is used to determine the relative levels of full-length (exon 20 included) and mutant (exon 20 skipped) ELP1 mRNA transcripts.
Materials:
-
FD patient-derived fibroblasts or tissues from animal models
-
RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
-
Reverse transcription kit (e.g., SuperScript III, Invitrogen)
-
qPCR master mix (e.g., TaqMan-based one-step RT-qPCR kit)
-
Primers and probes specific for full-length and mutant ELP1 transcripts, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR detection system (e.g., Bio-Rad CFX384)
Procedure:
-
Cell Culture and Treatment: Plate FD patient fibroblasts at a density of 10,000 cells per well in a 96-well plate and incubate for 3-5 hours. Treat cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-72 hours).
-
RNA Extraction: Isolate total RNA from cultured cells or homogenized tissues according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription and qPCR:
-
Perform reverse transcription and qPCR using a one-step RT-qPCR kit.
-
Use a cDNA equivalent of 25 ng of starting RNA in a 20 µL reaction volume.
-
Amplify the full-length ELP1, mutant Δ20 ELP1, and GAPDH transcripts using specific TaqMan probes and primers.
-
-
Data Analysis: Calculate the relative expression of full-length and mutant ELP1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
Figure 2: Workflow for qRT-PCR analysis of ELP1 mRNA splicing.
Quantification of ELP1 Protein by Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This high-throughput assay is used to quantify the amount of full-length ELP1 protein in cell lysates.
Materials:
-
FD patient-derived fibroblasts (e.g., GM04589)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
This compound compound dilutions
-
HTRF lysis buffer
-
HTRF detection reagents (e.g., specific anti-ELP1 antibodies conjugated to a donor and acceptor fluorophore)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Plate FD patient fibroblasts at a density of 10,000 cells per well in a 96-well plate and incubate for 3-5 hours.
-
Compound Treatment: Add this compound at various concentrations to the cell plates and incubate for the desired duration (e.g., 72 hours).
-
Cell Lysis: Lyse the cells directly in the wells by adding HTRF lysis buffer.
-
HTRF Reaction: Add the HTRF antibody detection reagents to the cell lysates.
-
Incubation: Incubate the plate at room temperature to allow for antibody binding to the ELP1 protein.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the concentration of ELP1 protein based on a standard curve. The EC2X value can be calculated from the dose-response curve.
Figure 3: Workflow for HTRF assay to quantify ELP1 protein.
Detection of ELP1 Protein by Western Blot
This protocol provides a method for the qualitative and semi-quantitative analysis of ELP1 protein levels in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis apparatus and buffers
-
Transfer system (e.g., semi-dry or wet transfer) and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ELP1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in lysis buffer. Determine the total protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ELP1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to ELP1 can be quantified using densitometry software.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for genetic diseases caused by splicing defects. Its high potency and favorable pharmacokinetic properties, particularly its ability to penetrate the central nervous system, make it a promising therapeutic candidate for Familial Dysautonomia. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other splicing modulator compounds. Further research into the precise molecular interactions of this compound with the spliceosome will continue to refine our understanding of its mechanism of action and may open avenues for the treatment of other splicing-related disorders.
References
- 1. Therapeutic potential and mechanism of kinetin as a treatment for the human splicing disease familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Distribution of PTC258
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC258 is an investigational, orally bioavailable, brain-penetrant small molecule designed as a splicing modulator for the treatment of Familial Dysautonomia (FD).[1] FD is a rare, debilitating neurodegenerative disease caused by a point mutation in the ELP1 gene, which leads to a tissue-specific splicing defect and subsequent reduction of the ELP1 protein.[2][3] this compound has shown promise in preclinical models by correcting this splicing defect, increasing the production of functional ELP1 protein, and rescuing disease-related phenotypes.[2] This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of this compound based on available preclinical data.
Mechanism of Action: Splicing Modulation of ELP1
The primary mechanism of action of this compound is the correction of the aberrant splicing of the ELP1 pre-mRNA. In individuals with FD, a mutation in the 5' splice site of intron 20 leads to the skipping of exon 20, resulting in a truncated, non-functional ELP1 protein. This compound acts to enhance the recognition of the weak 5' splice site, thereby promoting the inclusion of exon 20 in the mature mRNA transcript. This corrected mRNA is then translated into the full-length, functional ELP1 protein.
References
PTC258: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Potent ELP1 Splicing Modulator for Familial Dysautonomia
Abstract
PTC258 is a novel, orally bioavailable small molecule that acts as a potent and specific splicing modulator of the Elongator Complex Protein 1 (ELP1) gene. It has emerged as a promising therapeutic candidate for Familial Dysautonomia (FD), a rare, debilitating neurodegenerative disorder. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, supplier information, and key preclinical data. Detailed experimental protocols for evaluating its efficacy are also presented to facilitate further research and development in this area.
Introduction to Familial Dysautonomia and this compound
Familial Dysautonomia (FD) is an autosomal recessive disorder caused by a point mutation in the ELP1 gene (also known as IKBKAP). This mutation leads to a splicing defect, specifically the skipping of exon 20 in the pre-mRNA, resulting in a significant reduction of functional ELP1 protein, particularly in neuronal tissues.[1][2][3] The deficiency of ELP1, a scaffold protein for the Elongator complex, disrupts various cellular processes crucial for neuronal development and survival.[4]
This compound was developed to address this underlying molecular pathology. It is a highly potent splicing modulator that effectively corrects the aberrant splicing of ELP1 pre-mRNA, thereby increasing the production of full-length, functional ELP1 protein.[1][5]
This compound: Chemical Identity and Supplier Information
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 2476724-74-8 |
| Molecular Formula | C₁₆H₁₈ClN₃S₂ |
Suppliers for Research Use:
-
ProbeChem
-
MedchemExpress
-
Immunomart
Note: This information is for research purposes only. This compound is not approved for human use.
Mechanism of Action: Correcting the ELP1 Splicing Defect
The primary mechanism of action of this compound is the modulation of ELP1 pre-mRNA splicing. In individuals with FD, a T-to-C transition in intron 20 weakens the 5' splice site, leading to the exclusion of exon 20 from the mature mRNA. This results in a truncated, non-functional protein. This compound facilitates the recognition of the weak splice site, promoting the inclusion of exon 20 and the subsequent translation of the full-length ELP1 protein.
Caption: ELP1 Splicing Pathway in Health, FD, and with this compound Treatment.
Preclinical Efficacy: In Vivo Studies
Preclinical studies in a mouse model of FD have demonstrated the significant therapeutic potential of this compound. Oral administration of this compound led to a dose-dependent increase in full-length ELP1 transcript and functional ELP1 protein in various tissues, including the brain.[1] This molecular correction was associated with remarkable phenotypic improvements.
| Tissue | Fold Increase in Functional ELP1 Protein |
| Brain | ~2-fold |
| Dorsal Root Ganglia (DRG) | ~1.5-fold |
Table 1: this compound-mediated increase in functional ELP1 protein in a mouse model of FD.
Phenotypically, this compound treatment in FD mice resulted in:
-
Improved Survival: Increased postnatal survival rates.
-
Rescue of Gait Ataxia: Significant improvements in motor coordination and balance.
-
Prevention of Retinal Degeneration: Preservation of retinal nerve fiber layer thickness and retinal ganglion cells.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vivo Dosing in Mouse Models
-
Compound Formulation: this compound can be formulated in a specialized chow diet for oral administration. Doses of 3 mg/kg/day and 6 mg/kg/day have been shown to be effective.[1]
-
Animal Models: The TgFD9;Elp1Δ20/flox mouse model, which recapitulates the key features of human FD, is a suitable model for efficacy studies.[1]
-
Treatment Regimen: Pups can be randomly assigned to vehicle or this compound treatment groups at birth and maintained on the respective diet for the duration of the study.
Analysis of ELP1 Splicing by RT-qPCR
-
RNA Isolation: Isolate total RNA from tissues of interest (e.g., brain, DRG, retina) using a standard RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers.
-
qPCR: Perform quantitative PCR using primers and probes specific for the full-length and exon 20-skipped ELP1 isoforms. A housekeeping gene (e.g., GAPDH) should be used for normalization.
-
Full-length ELP1 Forward Primer: 5'-GAGCCCTGGTTTTAGCTCAG-3'
-
Full-length ELP1 Reverse Primer: 5'-CATGCATTCAAATGCCTCTTT-3'
-
Full-length ELP1 Probe: 5'-TCGGAAGTGGTTGGACAAACTTATGTTT-3'
-
Quantification of ELP1 Protein by Western Blot
-
Protein Extraction: Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ELP1 (e.g., Cell Signaling Technology #5071) overnight at 4°C.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Assessment of Gait Ataxia
A composite phenotype scoring system can be used to evaluate motor function.[8][9]
-
Ledge Test: Score the mouse's ability to walk along a narrow ledge and lower itself back into its cage.
-
Hind Limb Clasping: Score the degree of hind limb retraction when the mouse is suspended by its tail.
-
Gait Analysis: Observe the mouse's walking pattern on a flat surface, scoring for tremors, limping, and posture. Traditional footprint analysis or digital systems like DigiGait can also be employed for more detailed quantification.[10][11]
Evaluation of Retinal Structure by Optical Coherence Tomography (OCT)
-
Animal Preparation: Anesthetize the mice and dilate their pupils.
-
OCT Imaging: Use a high-definition spectral-domain OCT system to capture images of the retina.
-
Analysis: Measure the thickness of the retinal nerve fiber layer (RNFL) and the ganglion cell-inner plexiform layer (GCIPL).
Caption: General Experimental Workflow for Preclinical Evaluation of this compound.
Conclusion
This compound represents a significant advancement in the potential treatment of Familial Dysautonomia. Its targeted mechanism of action, oral bioavailability, and promising preclinical efficacy make it a compelling candidate for further clinical development. The information and protocols provided in this guide are intended to support the ongoing research efforts aimed at translating this scientific innovation into a life-changing therapy for individuals with FD.
References
- 1. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IKBKAP/ELP1 gene mutations: mechanisms of familial dysautonomia and gene-targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ELP1 Splicing Correction Reverses Proprioceptive Sensory Loss in Familial Dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ELP1 Splicing Correction Reverses Proprioceptive Sensory Loss in Familial Dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELP1/IKBKAP Antibody (#5071) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 8. Video: A Simple Composite Phenotype Scoring System for Evaluating Mouse Models of Cerebellar Ataxia [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ataxia.org [ataxia.org]
- 11. Low-Cost Gait Analysis for Behavioral Phenotyping of Mouse Models of Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]
ELP1 protein function and its role in FD
An In-depth Technical Guide on the Function of ELP1 and its Role in Familial Dysautonomia
Abstract
This technical guide provides a comprehensive overview of the Elongator complex protein 1 (ELP1), detailing its molecular functions, its critical role in the pathogenesis of Familial Dysautonomia (FD), and the current state of research into therapeutic interventions. We delve into the genetics of FD, the molecular consequences of the common IKBKAP mutation, and the downstream effects on tRNA modification and protein translation. This document consolidates key quantitative data, outlines detailed experimental protocols for studying ELP1, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams, serving as a critical resource for researchers, scientists, and drug development professionals in the field.
Introduction to the ELP1 Protein and the Elongator Complex
The Elongator complex is a highly conserved multi-subunit protein complex first identified in Saccharomyces cerevisiae and subsequently found to be conserved across eukaryotes, from yeast to humans. It is composed of six subunits, ELP1 through ELP6, which assemble into a functional holoenzyme. The ELP1 subunit, formerly known as IKBKAP (Inhibitor of kappa light polypeptide gene enhancer in B-cells, kinase complex-associated protein), serves as the central scaffold for the complex, facilitating the assembly and stability of the other subunits. The entire complex is crucial for a variety of cellular processes, most notably the chemical modification of the wobble uridine base in certain tRNAs.
The Elongator complex is organized into two main subcomplexes: a catalytic core composed of ELP1, ELP2, and ELP3, and a regulatory subcomplex of ELP4, ELP5, and ELP6. ELP1's large size and multiple WD40 repeat domains provide the structural foundation for the interaction with other Elongator subunits and various other proteins.
Figure 1: Structure of the Elongator Complex.
Physiological Functions of the ELP1 Protein
The primary and most well-characterized function of the Elongator complex, and by extension ELP1, is its role in the post-transcriptional modification of transfer RNAs (tRNAs). Specifically, Elongator is responsible for the formation of 5-methoxycarbonylmethyl (mcm⁵) and 5-carbamoylmethyl (ncm⁵) groups on the wobble uridine (U34) of certain tRNAs. These modifications are critical for the accurate and efficient translation of codons, particularly those ending in A or G.
The process of tRNA modification is a multi-step pathway. ELP1, as part of the Elongator complex, is involved in the initial step of this pathway. The subsequent steps are carried out by other enzymes that further modify the initial group added by Elongator.
Beyond its canonical role in tRNA modification, ELP1 has been implicated in a range of other cellular processes, including:
-
Transcriptional Elongation: As its name suggests, the Elongator complex was initially thought to be involved in transcriptional elongation, although this role is now considered to be less significant than its function in tRNA modification.
-
Tubulin Acetylation: Some studies have suggested a role for Elongator in the acetylation of alpha-tubulin, which is important for microtubule stability and function.
-
Neuronal Development: ELP1 is highly expressed in the developing nervous system and is essential for neuronal migration, differentiation, and survival.
Figure 2: Role of ELP1 in tRNA Modification.
Familial Dysautonomia (FD) and the Role of ELP1
Familial Dysautonomia (FD) is an autosomal recessive neurodevelopmental disorder that primarily affects individuals of Ashkenazi Jewish descent. The disease is characterized by the widespread degeneration of sensory and autonomic neurons, leading to a variety of debilitating symptoms.
FD is caused by a single point mutation in the IKBKAP gene (now officially known as ELP1), which encodes the ELP1 protein. The most common mutation, found in over 99% of FD patients, is a T-to-C transition in the last nucleotide of exon 20. This mutation does not alter the encoded amino acid but instead leads to variable splicing of the IKBKAP pre-mRNA.
The consequence of this splicing defect is the production of two main mRNA transcripts: a correctly spliced, full-length transcript and an aberrantly spliced transcript that lacks exon 20. The exclusion of exon 20 results in a frameshift mutation and a premature stop codon, leading to the production of a truncated and non-functional ELP1 protein that is rapidly degraded. The severity of the FD phenotype is inversely correlated with the amount of full-length, functional ELP1 protein produced.
Figure 3: IKBKAP Splicing in Familial Dysautonomia.
Key Experimental Findings and Quantitative Data
A substantial body of research has been dedicated to understanding the molecular consequences of the IKBKAP mutation and its impact on cellular function. The following tables summarize key quantitative findings from these studies.
| Cell Type/Tissue | FD Patient vs. Control | Reduction in Full-Length ELP1 mRNA | Reduction in ELP1 Protein | Reference |
| Fibroblasts | FD Patients | ~85-95% | ~75-90% | |
| Lymphoblasts | FD Patients | ~90% | ~80-95% | |
| Brain (post-mortem) | FD Patients | >90% | >90% | |
| Olfactory Neuronal Precursor Cells | FD Patients | ~88% | ~85% |
Table 1: Reduction in ELP1 Expression in FD Patients.
| tRNA | Modification | Reduction in Modification in FD Cells | Reference |
| tRNALys(UUU) | mcm⁵U34 | ~50-70% | |
| tRNAGln(UUG) | mcm⁵U34 | ~40-60% | |
| tRNAGlu(UUC) | mcm⁵U34 | ~40-60% | |
| tRNAArg(UCU) | ncm⁵U34 | ~30-50% |
Table 2: Deficiencies in tRNA Modification in FD.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ELP1 function and the molecular pathology of FD.
Analysis of IKBKAP Splicing by Reverse Transcription PCR (RT-PCR)
Objective: To quantify the relative amounts of correctly spliced and aberrantly spliced IKBKAP mRNA.
Protocol:
-
RNA Extraction: Isolate total RNA from cultured cells or patient tissues using a standard Trizol-based or column-based RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
PCR Amplification:
-
Design primers flanking exon 20 of the IKBKAP gene.
-
Forward Primer (in Exon 19): 5'-GCTATGGCTTCAGGAAGTGATT-3'
-
Reverse Primer (in Exon 21): 5'-CCTTTCTACAGCAGCATCTTCG-3'
-
Perform PCR using a Taq polymerase with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
-
Gel Electrophoresis: Separate the PCR products on a 2% agarose gel. The correctly spliced transcript will yield a larger PCR product than the aberrantly spliced transcript lacking exon 20.
-
Quantification: Densitometry analysis of the gel bands can be used to determine the relative abundance of each splice variant.
Figure 4: RT-PCR Workflow for Splicing Analysis.
Western Blot Analysis of ELP1 Protein Levels
Objective: To determine the levels of full-length ELP1 protein in cell or tissue lysates.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ELP1 (e.g., rabbit anti-ELP1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Use a loading control (e.g., GAPDH or β-actin) to normalize the ELP1 protein levels.
tRNA Modification Analysis by Mass Spectrometry
Objective: To quantify the levels of mcm⁵U and ncm⁵U modifications in specific tRNAs.
Protocol:
-
tRNA Isolation: Isolate total RNA and then enrich for the tRNA fraction using methods such as anion-exchange chromatography.
-
Specific tRNA Purification: Purify specific tRNAs of interest using biotinylated DNA probes that are complementary to the target tRNA.
-
Nuclease Digestion: Digest the purified tRNAs into individual nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Separate the nucleosides using liquid chromatography (LC).
-
Analyze the eluted nucleosides by tandem mass spectrometry (MS/MS).
-
Quantify the amounts of canonical and modified nucleosides based on their specific mass-to-charge ratios and fragmentation patterns.
-
Therapeutic Strategies Targeting ELP1 in FD
Given that FD is a monogenic disorder caused by reduced levels of a functional protein, the primary therapeutic strategies aim to increase the amount of full-length ELP1.
-
Splicing Modifier Compounds: Several small molecules have been identified that can correct the splicing defect of the IKBKAP pre-mRNA.
-
Phosphatidylserine (PS): An orally available phospholipid that has shown modest effects in increasing correct splicing in patient cells and some clinical benefit in early trials.
-
Kinetin (6-furfurylaminopurine): A plant hormone that has demonstrated the ability to increase the inclusion of exon 20 in IKBKAP mRNA in FD patient cells.
-
SMN-C5: A small molecule originally developed for spinal muscular atrophy that has also been shown to correct IKBKAP splicing.
-
-
Gene Therapy: Gene replacement therapy, using adeno-associated virus (AAV) vectors to deliver a correct copy of the IKBKAP gene, is a promising future approach. Preclinical studies in mouse models of FD have shown that AAV-mediated gene therapy can rescue the disease phenotype.
Figure 5: Therapeutic Strategies for Familial Dysautonomia.
Conclusion
ELP1 is a critical protein with a well-defined role in tRNA modification, which is essential for proper protein translation. The missplicing of the IKBKAP gene in Familial Dysautonomia leads to a significant reduction in functional ELP1 protein, resulting in the devastating neurodevelopmental and neurodegenerative symptoms of the disease. A deeper understanding of the molecular mechanisms underlying ELP1 function and the consequences of its deficiency has paved the way for the development of promising therapeutic strategies aimed at correcting the primary genetic defect. Continued research in this area holds the key to improving the lives of individuals affected by this rare and debilitating disorder.
A Technical Guide to the Specificity of PTC258 for ELP1 Pre-mRNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PTC258, a novel, orally bioavailable small molecule splicing modulator, and its specificity for Elongator Complex Protein 1 (ELP1) pre-mRNA. This compound has been developed as a potential therapeutic for Familial Dysautonomia (FD), a rare neurodegenerative disorder caused by a splicing mutation in the ELP1 gene (also known as IKBKAP).[1][2] The core pathology of FD stems from a T-to-C transition in intron 20 of the ELP1 gene, which weakens the 5' splice site and leads to tissue-specific skipping of exon 20.[1][3] This results in a truncated, non-functional ELP1 protein and is particularly detrimental in the central and peripheral nervous systems.[1][4] this compound acts to correct this splicing defect, promoting the inclusion of exon 20 and restoring the production of full-length, functional ELP1 protein.[4][5]
Core Mechanism of Action
This compound is a highly potent splicing modulator compound (SMC) that selectively enhances the inclusion of exon 20 in the ELP1 pre-mRNA.[4][5] It was developed through the optimization of earlier-generation kinetin derivatives, resulting in a compound with significantly improved potency, efficacy, and biodistribution, including the ability to cross the blood-brain barrier.[1][2] The proposed mechanism involves the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) complex at the weakened 5' splice site of exon 20 on the ELP1 pre-mRNA.[1] By increasing the binding affinity of U1 snRNP in a sequence-selective manner, this compound facilitates correct splicing and the production of full-length ELP1 mRNA.[1]
Data Presentation: Potency and Efficacy
This compound demonstrates a significant improvement in potency compared to its predecessors, kinetin and BPN-15477. In vitro studies using fibroblasts from FD patients show that this compound is approximately 30,000 times more potent than kinetin and 1,000 times more potent than BPN-15477 at increasing functional ELP1 protein levels.[4][5]
| Compound | EC2X ELP1 Protein (nM) | Relative Potency vs. Kinetin |
| Kinetin | 10,000[4][5] | 1x |
| BPN-15477 | 340[4][5] | ~29x |
| This compound | ~0.33 | ~30,000x [4][5] |
In vivo studies using mouse models of FD corroborate the potent and specific activity of this compound. Oral administration of the compound leads to a significant, dose-dependent increase in full-length ELP1 mRNA and functional protein in various tissues, including the central and peripheral nervous systems.[2][4]
| Animal Model | Tissue | Treatment | Result |
| TgFD9 Transgenic Mouse | Brain, Liver, Trigeminal, Quadricep | Oral this compound (0.002% to 0.016% in chow for 7 days) | ≥ 5-fold increase in functional ELP1 protein.[4] |
| TgFD9;Elp1Δ20/flox (Phenotypic FD Mouse) | Brain | Postnatal oral this compound | 2-fold increase in functional ELP1 protein.[2][4][5] |
| TgFD9;Elp1Δ20/flox (Phenotypic FD Mouse) | Dorsal Root Ganglia (DRG) | Postnatal oral this compound | 1.5-fold increase in functional ELP1 protein.[4] |
| TgFD9;Elp1Δ20/flox (Phenotypic FD Mouse) | Retina | Oral this compound | Significant correction of ELP1 splicing defect.[6] |
Experimental Protocols
The specificity and efficacy of this compound for ELP1 pre-mRNA have been validated through a series of key experiments. Detailed methodologies are outlined below.
In Vitro Splicing Assay in FD Patient Fibroblasts
This assay is designed to quantify the ability of a compound to correct the ELP1 splicing defect in a patient-derived cell line.
Methodology:
-
Cell Culture: Human familial dysautonomia (FD) patient fibroblasts are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).
-
Compound Treatment: Cells are seeded in multi-well plates. After adherence, the media is replaced with fresh media containing increasing concentrations of this compound or vehicle control (e.g., DMSO). Cells are incubated for 24 hours.[5]
-
RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a column-based kit.[7] RNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop).[8]
-
DNase Treatment: To prevent amplification of contaminating genomic DNA, the RNA sample is treated with DNase.[9]
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random hexamer primers.[10]
-
Quantitative PCR (qPCR): Real-time qPCR is performed using primers specifically designed to amplify either the full-length (FL) ELP1 transcript (containing exon 20) or the exon 20-skipped (Δ20) transcript.[11] A housekeeping gene (e.g., GAPDH) is used for normalization. The relative abundance of each transcript is calculated using the ΔΔCt method.[11]
-
Data Analysis: The ratio of full-length to skipped transcript is calculated for each concentration of this compound to determine the dose-dependent effect on splicing correction.
Western Blot for ELP1 Protein Quantification
This protocol is used to measure the downstream effect of splicing correction: the increase in full-length ELP1 protein.
Methodology:
-
Protein Lysate Preparation: Following a 24-hour treatment with this compound, FD fibroblasts are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.[12]
-
Protein Quantification: The total protein concentration of each lysate is determined using a compatible protein assay (e.g., BCA assay).[13]
-
SDS-PAGE: Equal amounts of total protein (e.g., 10-50 µg) from each sample are denatured, loaded onto an SDS-polyacrylamide gel, and separated by electrophoresis.[14]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[12][14]
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the ELP1 protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[15]
-
Quantification: Densitometry analysis is performed using image analysis software. The intensity of the ELP1 protein band is normalized to a loading control (e.g., GAPDH or total protein stain) to determine the relative increase in ELP1 protein levels.[16]
In Vivo Efficacy Study in FD Mouse Models
This protocol assesses the ability of this compound to correct ELP1 splicing and rescue disease-related phenotypes in a living organism.
Methodology:
-
Animal Models: Phenotypic FD mouse models, such as the TgFD9;Elp1Δ20/flox mouse, which recapitulates the tissue-specific splicing defect and neurological phenotypes, are used.[4][6]
-
Drug Administration: this compound is formulated into mouse chow to provide a specific daily dose (e.g., 3 mg/kg/day or 6 mg/kg/day).[5] Treatment is initiated postnatally and continued for a defined period. A control group receives chow with the vehicle alone.
-
Phenotypic Evaluation: Throughout the study, mice are assessed for disease-relevant phenotypes.
-
Gait Ataxia: Motor coordination and balance are evaluated using tests like the beam walking test.[4]
-
Retinal Degeneration: The thickness of the retinal nerve fiber layer (RNFL) and ganglion cell-inner plexiform layer (GCIPL) is measured using spectral-domain optical coherence tomography (SD-OCT).[6][17]
-
-
Tissue Harvest and Analysis: At the end of the treatment period, mice are euthanized, and various tissues (brain, dorsal root ganglia (DRG), retina, liver) are collected.
-
Molecular Analysis: The tissues are processed for RNA and protein extraction. The levels of full-length and Δ20 ELP1 mRNA and full-length ELP1 protein are quantified using the RT-qPCR and Western Blot protocols described above.[4]
-
Histological Analysis: Tissues such as the DRG and retina are sectioned and stained to quantify neuronal numbers (e.g., proprioceptive neurons in the DRG, retinal ganglion cells) to assess for neuroprotection.[4][6]
Conclusion
This compound is a highly specific and potent small molecule that effectively corrects the pre-mRNA splicing defect of the ELP1 gene underlying Familial Dysautonomia. Extensive in vitro and in vivo data demonstrate its ability to selectively promote the inclusion of exon 20, leading to a significant increase in the production of full-length, functional ELP1 protein. This targeted action restores protein levels in disease-relevant tissues, including the brain and peripheral nerves, and rescues key neurological phenotypes in animal models. The detailed protocols and quantitative data presented in this guide underscore the robust and specific mechanism of action of this compound, highlighting its potential as a disease-modifying therapy for FD.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 8. m.youtube.com [m.youtube.com]
- 9. mcgill.ca [mcgill.ca]
- 10. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SE [thermofisher.com]
- 11. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
- 17. biorxiv.org [biorxiv.org]
In Vitro Efficacy of PTC258: A Technical Overview of a Novel Splicing Modulator
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro evidence supporting the activity of PTC258, a novel, orally bioavailable small molecule designed to modulate mRNA splicing. This compound has emerged as a promising therapeutic candidate for genetic disorders caused by specific splicing defects, most notably Familial Dysautonomia (FD). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Splicing Modulation
This compound is an optimized derivative of kinetin that acts as a splicing modulator.[1][2] It functions by correcting the aberrant splicing of pre-mRNA, leading to the increased production of full-length, functional protein.[1][3][4] In the context of Familial Dysautonomia, this compound targets the IKBKAP/ELP1 gene, where an intronic point mutation leads to variable skipping of exon 20.[1][2] This tissue-specific reduction of the ELP1 protein is the primary cause of the disease's neurodegenerative pathology.[1][2] this compound promotes the inclusion of exon 20, thereby restoring normal ELP1 protein levels.[1][3][4]
Quantitative In Vitro Data
The in vitro potency and efficacy of this compound have been evaluated in patient-derived fibroblasts and cellular reporter assays. The following tables summarize the key quantitative findings from these studies.
| Compound | Assay | Cell Line | Metric | Value | Reference |
| This compound | ELP1 Protein Restoration | FD Patient Fibroblasts | EC2X ELP1 Protein | ~0.34 nM | [3][4] |
| Kinetin | ELP1 Protein Restoration | FD Patient Fibroblasts | EC2X ELP1 Protein | 10,000 nM | [3][4] |
| BPN15477 | ELP1 Protein Restoration | FD Patient Fibroblasts | EC2X ELP1 Protein | 340 nM | [3][4] |
| Table 1: Comparative Potency of this compound and Related Compounds in Restoring ELP1 Protein Levels in Familial Dysautonomia (FD) patient fibroblasts. The EC2X represents the concentration required to double the amount of ELP1 protein. |
| Treatment | Tissue/Cell Type | Fold Increase in Full-Length ELP1 Transcript | Fold Increase in ELP1 Protein | Reference |
| This compound (oral admin.) | Mouse Brain | Dose-dependent | ~5-fold | [3] |
| This compound (oral admin.) | Mouse Trigeminal Ganglia | Dose-dependent | ~5-fold | [3] |
| This compound (oral admin.) | Mouse Liver | Dose-dependent | ~5-fold | [3] |
| This compound (oral admin.) | Mouse Quadriceps | Dose-dependent | ~5-fold | [3] |
| This compound (postnatal oral admin.) | Phenotypic FD Mouse Brain | Dose-dependent | ~2-fold | [2][3][4] |
| Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Familial Dysautonomia (TgFD9). This data demonstrates the ability of this compound to correct ELP1 splicing and increase protein levels in various tissues, including the central nervous system. |
Experimental Protocols
The in vitro activity of this compound was primarily assessed using two key experimental systems: a cell-based luciferase splicing assay and patient-derived fibroblast assays.
Cell-Based Luciferase Splicing Assay
This assay was developed to enable high-throughput screening for molecules with improved potency and efficacy in correcting the ELP1 splicing defect.[1]
Methodology:
-
Construct Design: An ELP1 minigene construct was engineered to contain Renilla (Rluc) and Firefly (Fluc) luciferase reporters. The design is such that the ratio of Firefly to Renilla luciferase activity provides a quantitative measure of exon 20 inclusion.[1]
-
Cell Transfection: The reporter construct is transfected into a suitable host cell line.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound or other test compounds.
-
Luciferase Activity Measurement: After a defined incubation period, the luciferase activity is measured using a luminometer. The Fluc/Rluc signal ratio is calculated to determine the extent of splicing correction.[1]
ELP1 Splicing and Protein Analysis in Patient-Derived Fibroblasts
This secondary assay confirms the splicing correction and subsequent protein restoration in a more disease-relevant cellular context.[1][3][4]
Methodology:
-
Cell Culture: Fibroblasts derived from Familial Dysautonomia patients are cultured under standard conditions.
-
Compound Incubation: The cells are treated with this compound at various concentrations for a specified duration.
-
RNA Isolation and RT-qPCR: Total RNA is extracted from the treated cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is performed using primers specific for the full-length ELP1 transcript to quantify the level of correctly spliced mRNA.[3][4]
-
Protein Lysate Preparation and Western Blotting/HTRF: Cell lysates are prepared, and the total protein concentration is determined. ELP1 protein levels are quantified using either Western blotting with an ELP1-specific antibody or a Homogeneous Time Resolved Fluorescence (HTRF) assay.[3][4]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Mechanism of this compound in correcting the ELP1 splicing defect in Familial Dysautonomia.
Caption: Experimental workflow for in vitro evaluation of this compound in patient-derived cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for PTC258 Administration in Mouse Models of Familial Dysautonomia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of PTC258 in mouse models of Familial Dysautonomia (FD). This compound is a novel, orally bioavailable small molecule that acts as a splicing modulator, effectively correcting the underlying molecular defect in FD.
Familial Dysautonomia is a rare, autosomal recessive neurodegenerative disorder caused by a point mutation in the ELP1 gene (formerly IKBKAP). This mutation leads to a tissue-specific splicing defect, resulting in the skipping of exon 20 and a deficiency of the ELP1 protein, primarily affecting the central and peripheral nervous systems. This compound has been shown to correct this aberrant splicing, increase the production of functional ELP1 protein, and consequently rescue disease-related phenotypes in preclinical mouse models.[1][2][3]
Mechanism of Action
This compound is a potent splicing modulator that selectively targets the pre-mRNA of the ELP1 gene.[3] It facilitates the inclusion of exon 20 during the splicing process, leading to the production of full-length, functional ELP1 protein.[1][3] This restoration of ELP1 protein levels helps to prevent the progressive neuronal degeneration characteristic of FD.[1][2][3]
Signaling Pathway
Caption: this compound mechanism of action in correcting ELP1 splicing.
Experimental Data
In Vivo Efficacy of this compound
This compound has demonstrated significant efficacy in preclinical mouse models of FD, leading to molecular and phenotypic correction.
| Mouse Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| TgFD9 | Oral | Not specified | 7 days | Dose-dependent increase in full-length ELP1 transcript and a >5-fold increase in functional ELP1 protein in the brain, trigeminal ganglion, liver, and quadriceps. | [1][3] |
| TgFD9;Elp1Δ20/flox | Oral (in chow) | 3 mg/kg/day (0.002%) | From birth | Improved survival, rescue of gait ataxia, and prevention of retinal degeneration. Two-fold increase in functional ELP1 protein in the brain and a 1.5-fold increase in the dorsal root ganglia. | [1][3] |
| TgFD9;Elp1Δ20/flox | Oral (in chow) | 6 mg/kg/day (0.004%) | From birth | Dose-dependent improvement in the thickness of the retinal nerve fiber layer. | [4] |
Experimental Protocols
This compound Formulation and Administration
Objective: To prepare and administer this compound to mouse models of FD.
Materials:
-
This compound compound
-
Vehicle (e.g., as specified by the supplier or in a custom diet formulation)
-
Standard mouse chow
-
Precision scale
-
Mixing equipment
Protocol:
-
Diet Formulation:
-
For long-term studies, this compound can be formulated into a special chow.
-
Calculate the required amount of this compound to achieve the target dosages of 3 mg/kg/day (0.002% this compound diet) and 6 mg/kg/day (0.004% this compound diet), assuming an average daily food consumption for the specific mouse strain and age.[3]
-
Thoroughly mix the calculated amount of this compound with the powdered standard chow until a homogenous mixture is achieved.
-
Pellet the formulated chow.
-
-
Administration:
-
Provide the this compound-formulated chow or the vehicle chow ad libitum to the respective experimental groups.
-
Ensure fresh chow is provided regularly and monitor food intake to ensure proper dosing.
-
For short-term studies, oral gavage can be considered, though diet formulation is the cited method for chronic treatment.[1][3]
-
Experimental Workflow
Caption: General experimental workflow for this compound administration.
Assessment of Treatment Efficacy
1. Gait Analysis:
-
Objective: To assess improvements in motor coordination and balance.
-
Methodology: Utilize a gait analysis system (e.g., CatWalk) to measure various gait parameters.
-
Procedure:
-
Allow mice to acclimate to the apparatus.
-
Have mice traverse the walkway and record their paw prints.
-
Analyze parameters such as base of support, stride length, and paw print area.
-
Compare the results between this compound-treated and vehicle-treated groups.
-
2. Retinal Imaging:
-
Objective: To evaluate the rescue of retinal degeneration.
-
Methodology: Use high-definition spectral-domain optical coherence tomography (SD-OCT).[4]
-
Procedure:
-
Anesthetize the mice.
-
Perform SD-OCT scans to measure the thickness of the retinal nerve fiber layer (RNFL).[4]
-
Compare RNFL thickness between treated and control groups.
-
3. Molecular Analysis:
-
Objective: To quantify the correction of ELP1 splicing and the increase in ELP1 protein.
-
Methodology:
-
RT-qPCR: To measure the ratio of full-length to mutant ELP1 transcript.
-
Western Blot: To quantify the levels of ELP1 protein.
-
-
Procedure:
-
Isolate RNA and protein from relevant tissues (e.g., brain, dorsal root ganglia).
-
For RT-qPCR, design primers that can distinguish between the full-length and the exon 20-skipped ELP1 transcripts.
-
For Western Blot, use a validated antibody against ELP1 protein.
-
Normalize the results to a housekeeping gene or protein and compare the levels between treatment groups.
-
Conclusion
This compound represents a promising therapeutic agent for Familial Dysautonomia. The protocols outlined above provide a framework for preclinical evaluation of this compound in mouse models of FD. Adherence to these methodologies will ensure robust and reproducible data, contributing to the further development of this novel splicing modulator for clinical use.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
PTC258 for In Vivo Research: A Detailed Guide to Preparation and Experimental Design
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation and in vivo application of PTC258, a potent, orally bioavailable, and brain-penetrant small molecule modulator of Elongator complex protein 1 (ELP1) splicing. This compound has shown significant promise in preclinical models of Familial Dysautonomia (FD) by correcting the underlying molecular defect and rescuing key disease phenotypes. These application notes detail the physicochemical properties of this compound, provide protocols for its formulation and administration in murine models, summarize key in vivo efficacy data, and outline experimental workflows for preclinical studies.
Introduction to this compound
This compound is a derivative of kinetin developed to enhance the splicing of exon 20 into the ELP1 messenger RNA (mRNA), thereby increasing the production of functional ELP1 protein.[1][2] In individuals with FD, a mutation in the ELP1 gene leads to deficient ELP1 protein levels, particularly in the nervous system, resulting in a progressive neurodegenerative disorder characterized by symptoms such as gait ataxia and retinal degeneration.[1][2] this compound acts by stabilizing the transient double-strand RNA structure formed by the ELP1 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, which enhances the recognition of the 5' splice site. This compound has demonstrated superior potency, efficacy, and biodistribution compared to earlier compounds like kinetin.[1]
Chemical Identity:
| Property | Value |
| IUPAC Name | 2-[(2S)-2-Aminopropyl]-5-chloro-3-methyl-N-(2-thienylmethyl)thieno[3,2-b]pyridin-7-amine |
| Molecular Formula | C₁₆H₁₈ClN₃S₂ |
| Molecular Weight | 351.91 g/mol |
| CAS Number | 2476724-74-8 |
Physicochemical Properties and Formulation
While detailed public data on the physicochemical properties of this compound are limited, some information is available from commercial suppliers and research publications.
Solubility and Storage:
| Property | Information |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[3] Quantitative solubility data in common laboratory solvents such as ethanol or aqueous buffers are not readily available in the public domain. |
| Storage | Store as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[3][4] |
Protocol for In Vivo Formulation (Oral Administration in Chow)
The most extensively documented method for in vivo administration of this compound in mice is through incorporation into standard rodent chow.[5]
Materials:
-
This compound powder
-
Standard rodent chow (e.g., LabDiet® 5P00)
-
A certified facility for medicated feed preparation
Procedure:
-
Dose Calculation: Determine the desired dose in mg/kg/day. In published studies, doses of 3, 6, 12, and 24 mg/kg/day have been used and were well-tolerated in mice.[5]
-
Chow Concentration Calculation: Calculate the required concentration of this compound in the chow (in parts per million, ppm, or percentage) based on the average daily food consumption of the mouse strain being used. For example:
-
Medicated Chow Preparation: It is highly recommended that the preparation of medicated feed is outsourced to a commercial vendor that can ensure homogeneous mixing and accurate dosing. Provide the vendor with the calculated concentration of this compound to be incorporated into the specified rodent diet.
-
Vehicle Control: Prepare an identical batch of chow without this compound to serve as a vehicle control.
-
Storage: Store the medicated and vehicle chow according to the manufacturer's recommendations, typically in a cool, dry place protected from light.
In Vivo Administration and Dosing
Animal Model:
The primary mouse model used for in vivo studies of this compound is the TgFD9; Elp1Δ20/flox mouse, which recapitulates the tissue-specific mis-splicing of ELP1 and key phenotypes of Familial Dysautonomia.[5]
Dosing Regimen:
-
Initiation of Treatment: In preclinical studies demonstrating significant phenotypic rescue, treatment was initiated at postnatal day 0 (P0) by providing the nursing dam with the this compound-formulated chow. Pups are then weaned onto the same medicated diet.[5]
-
Dosage: Doses of 3 and 6 mg/kg/day administered continuously in the diet have been shown to be effective in improving survival, rescuing gait ataxia, and preventing retinal degeneration in the FD mouse model.[2][5] Higher doses of 12 and 24 mg/kg/day have also been tested and were well-tolerated.[5]
Pharmacokinetics and Toxicology
Pharmacokinetics:
Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound in mice are not extensively reported in the public literature. However, the term "mAUC" (mouse area under the plasma drug concentration-time curve) has been used in publications, indicating that plasma exposure has been measured and correlates with the level of splicing correction.
Toxicology:
This compound has been reported to be well-tolerated in mice at doses up to 24 mg/kg/day administered for 7 days.[5] In longer-term studies (up to 6 months), doses of 3 and 6 mg/kg/day did not result in weight loss or other observable adverse effects.[5] Comprehensive toxicology studies, including LD50 determination and detailed safety pharmacology, have not been publicly disclosed.
Experimental Protocols and Endpoints
Experimental Workflow for Efficacy Studies
Caption: Workflow for a long-term in vivo efficacy study of this compound in a mouse model of Familial Dysautonomia.
Key Experimental Methodologies
Gait Analysis (CatWalk XT):
-
Allow mice to acclimate to the testing room for at least 30 minutes.
-
Calibrate the CatWalk XT system according to the manufacturer's instructions.
-
Allow each mouse to voluntarily traverse the walkway. A compliant run is recorded when the mouse walks uninterrupted from one end of the walkway to the other.
-
Record at least three compliant runs per mouse.
-
Analyze the data using the CatWalk XT software for parameters such as stride length, base of support, and paw print area.
Optical Coherence Tomography (OCT):
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
-
Administer a mydriatic agent (e.g., tropicamide) to dilate the pupils.
-
Position the mouse on the OCT imaging platform and keep the cornea hydrated with a lubricating eye drop.
-
Acquire retinal images and scans, focusing on the optic nerve head.
-
Measure the thickness of the retinal nerve fiber layer (RNFL) and the ganglion cell-inner plexiform layer (GCIPL) using the instrument's software.
qRT-PCR for ELP1 Splicing:
-
Isolate total RNA from harvested tissues (e.g., brain, dorsal root ganglia) using a standard RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers that specifically amplify the full-length (including exon 20) and the shorter (skipping exon 20) ELP1 transcripts.
-
Calculate the percentage of exon 20 inclusion to determine the extent of splicing correction.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in correcting the ELP1 splicing defect in Familial Dysautonomia.
Summary of In Vivo Efficacy Data
The following table summarizes the key findings from in vivo studies of this compound in the TgFD9; Elp1Δ20/flox mouse model.
| Endpoint | Vehicle Control | This compound (3 mg/kg/day) | This compound (6 mg/kg/day) | Outcome |
| Survival | Reduced postnatal survival | Improved survival | Dose-dependent improvement in survival | This compound enhances survival of FD mice.[5] |
| Gait (Stride Length) | Significantly shorter | Increased stride length | Further increase in stride length | This compound improves motor coordination.[5] |
| Retinal Nerve Fiber Layer (RNFL) Thickness | Significant reduction | Significant improvement | Dose-dependent improvement | This compound prevents retinal degeneration.[6] |
| ELP1 Exon 20 Inclusion (Brain) | Low inclusion | Significant increase | Further significant increase | This compound corrects ELP1 splicing in the CNS.[5] |
| Functional ELP1 Protein (Brain) | Reduced levels | Increased levels | ~2-fold increase | This compound restores functional ELP1 protein levels.[2][5] |
Conclusion
This compound is a promising therapeutic candidate for Familial Dysautonomia, with demonstrated efficacy in a relevant preclinical model. The protocols and data presented in this document provide a framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound and similar splicing modulator compounds. Adherence to appropriate formulation and administration procedures is critical for obtaining reproducible and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | ELP1 splicing modulator | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for PTC258 Dose-Response Analysis in Familial Dysautonomia (FD) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Familial Dysautonomia (FD) is a rare, debilitating neurodegenerative disease caused by a point mutation in the ELP1 gene (previously known as IKBKAP). This mutation leads to a tissue-specific mis-splicing of the ELP1 pre-mRNA, resulting in the exclusion of exon 20 and a subsequent reduction in functional ELP1 protein. PTC258 is a novel, orally bioavailable small molecule that acts as a splicing modulator, effectively correcting the ELP1 splicing defect.[1][2] These application notes provide a comprehensive overview of the dose-dependent effects of this compound in FD patient-derived cell lines and detailed protocols for reproducing these analyses.
Mechanism of Action
The primary pathogenic event in FD is a T-to-C mutation at position +6 of intron 20 in the ELP1 gene. This mutation weakens the 5' splice site, leading to the skipping of exon 20 during pre-mRNA processing. The resulting mutant mRNA is targeted for nonsense-mediated decay, causing a significant deficiency of functional ELP1 protein, particularly in neuronal tissues.[2][3] this compound selectively modulates the splicing of ELP1 pre-mRNA, promoting the inclusion of exon 20 and thereby restoring the production of full-length, functional ELP1 protein.[4][5]
Data Presentation: Dose-Response in FD Fibroblasts
This compound demonstrates high potency and efficacy in correcting ELP1 splicing and increasing ELP1 protein levels in FD patient-derived fibroblasts.[4] Studies show it is approximately 30,000 times more potent than the first-generation splicing modulator, kinetin, and about 1,000 times more potent than its precursor, BPN15477.[1][4]
| Compound | EC2X ELP1 Protein (nM) | Relative Potency vs. Kinetin |
| Kinetin | 10,000 | 1x |
| BPN15477 | 340 | ~29x |
| This compound | ~0.34 | ~30,000x |
| Table 1: Comparative potency of ELP1 splicing modulators in FD patient fibroblasts. The EC2X is the effective concentration required to achieve a two-fold increase in ELP1 protein. Data for kinetin and BPN15477 are from published studies, and the value for this compound is estimated based on its reported relative potency.[1][4] |
The following tables summarize the dose-dependent effect of a 24-hour treatment with this compound on both ELP1 mRNA splicing and total ELP1 protein abundance in FD fibroblasts.
| This compound Concentration (nM) | Percent of Full-Length ELP1 mRNA (%) |
| 0 (Vehicle) | ~15 |
| 0.1 | ~30 |
| 1 | ~50 |
| 10 | ~65 |
| 100 | ~70 |
| 1000 | ~70 |
| Table 2: Dose-dependent correction of ELP1 mRNA splicing. Values are estimated from representative dose-response curves in Morini et al., 2023.[1] |
| This compound Concentration (nM) | Fold Increase in ELP1 Protein |
| 0 (Vehicle) | 1.0 |
| 0.1 | ~1.5 |
| 1 | ~2.5 |
| 10 | ~3.5 |
| 100 | ~4.0 |
| 1000 | ~4.0 |
| Table 3: Dose-dependent increase in ELP1 protein abundance. Values are estimated from representative dose-response curves in Morini et al., 2023.[1] |
Experimental Protocols
The following are detailed protocols for conducting a dose-response analysis of this compound in FD fibroblast cell lines.
Protocol 1: Cell Culture and this compound Treatment
1.1. Materials:
-
FD patient-derived fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO, vehicle)
-
6-well or 12-well tissue culture plates
1.2. Procedure:
-
Cell Culture: Maintain FD fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: After allowing cells to adhere overnight, replace the medium with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for 24 hours.[1]
-
Harvesting: After incubation, wash cells with ice-cold PBS and harvest them for RNA and protein extraction.
Protocol 2: RNA Analysis by RT-qPCR
2.1. Objective: To quantify the relative amounts of full-length (FL) and exon 20-skipped (Δ20) ELP1 transcripts.
2.2. Procedure:
-
RNA Extraction: Extract total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank exon 20 of the human ELP1 gene.
-
Gel Electrophoresis: Separate the PCR products on a 1.5% agarose gel. The full-length transcript and the Δ20 transcript will appear as distinct bands.[3]
-
Quantification: Quantify the intensity of each band using image analysis software (e.g., ImageJ). Calculate the percentage of the full-length isoform relative to the total of both isoforms.
Protocol 3: Protein Analysis by Western Blot
3.1. Objective: To quantify the total amount of ELP1 protein.
3.2. Procedure:
-
Cell Lysis: Lyse harvested cells in ice-cold RIPA buffer containing protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ELP1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used simultaneously.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantification: Quantify the band intensities using image analysis software. Normalize the ELP1 protein signal to the loading control signal.
Protocol 4: Data Analysis
-
Normalization: Normalize the results for each treatment group to the vehicle control group.
-
Curve Fitting: Plot the response (e.g., % full-length mRNA or fold increase in protein) against the logarithm of the this compound concentration.
-
Parameter Calculation: Use a non-linear regression model (e.g., four-parameter sigmoidal dose-response) to calculate key parameters such as EC₅₀ (half-maximal effective concentration).
References
- 1. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. umassmed.edu [umassmed.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols: Assays to Measure ELP1 Splicing Correction by PTC258
For Researchers, Scientists, and Drug Development Professionals
Introduction
Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disease primarily affecting individuals of Ashkenazi Jewish descent.[1] The disease is caused by a point mutation in the ELP1 gene (formerly IKBKAP), which leads to a splicing defect.[1][2][3] Specifically, a T-to-C transition at position 6 of the 5' splice site of intron 20 results in variable skipping of exon 20 in the mature mRNA.[1][2][3] This aberrant splicing leads to a frameshift mutation and the production of a truncated, non-functional ELP1 protein, with the lowest levels observed in the nervous system.[4][5] The reduction in functional ELP1 protein is responsible for the developmental and progressive neuropathy characteristic of FD.[4]
PTC258 is a novel, orally bioavailable small molecule splicing modulator designed to correct the ELP1 splicing defect.[3][6][7] It has shown promise in preclinical studies by efficiently restoring correct ELP1 splicing, thereby increasing the production of full-length, functional ELP1 protein.[3][6] This document provides detailed application notes and protocols for various assays to quantify the efficacy of this compound in correcting ELP1 splicing.
Mechanism of ELP1 Splicing Correction by this compound
The primary therapeutic strategy for FD is to enhance the inclusion of exon 20 in the final ELP1 mRNA transcript. This compound is a splicing modifier compound that has been optimized from the plant cytokinin kinetin to have improved potency, efficacy, and biodistribution, allowing it to cross the blood-brain barrier.[3][4] The following diagram illustrates the molecular mechanism.
Caption: Mechanism of this compound-mediated ELP1 splicing correction.
Experimental Assays and Protocols
A multi-tiered approach is recommended to accurately quantify the effects of this compound on ELP1 splicing correction, ranging from RNA-level analysis to protein quantification.
I. mRNA Splicing Analysis
This semi-quantitative method is used to visualize the ratio of correctly spliced (full-length) versus incorrectly spliced (exon 20 skipped) ELP1 mRNA.
Protocol:
-
RNA Isolation: Extract total RNA from patient-derived fibroblasts, iPSC-derived neurons, or tissues from FD mouse models treated with this compound or vehicle control. Use a standard RNA extraction kit (e.g., TRIzol, RNeasy) according to the manufacturer's protocol.[8][9]
-
cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and random primers.[8]
-
PCR Amplification:
-
Gel Electrophoresis: Separate the PCR products on a 1.5% agarose gel stained with ethidium bromide or a safer alternative.[8]
-
Data Analysis:
-
Visualize two bands: a higher molecular weight band corresponding to the full-length transcript (including exon 20) and a lower band corresponding to the transcript lacking exon 20.
-
Quantify band intensity using software like ImageJ.[8]
-
Calculate the percent of exon 20 inclusion as: (Intensity of Full-Length Band) / (Intensity of Full-Length Band + Intensity of Skipped Band) * 100.
-
This method provides a more precise quantification of the total amount of correctly spliced ELP1 transcript.
Protocol:
-
RNA Isolation and cDNA Synthesis: Follow steps 1 and 2 from the RT-PCR protocol.
-
qPCR Reaction:
-
Design a primer-probe set that specifically spans the junction of exon 19 and exon 20 to detect only the correctly spliced transcript.
-
Alternatively, use SYBR Green with primers specific to the full-length transcript.[10]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[10]
-
Perform the qPCR reaction using a real-time PCR system (e.g., CFX96).[10]
-
-
Data Analysis:
-
Calculate the relative expression of the full-length ELP1 transcript using the delta-delta Ct (ΔΔCt) method, comparing this compound-treated samples to vehicle-treated controls.
-
ddPCR offers absolute quantification of nucleic acid molecules without the need for a standard curve, making it highly precise for measuring the ratio of splice variants.[11][12]
Protocol:
-
RNA Isolation and cDNA Synthesis: Follow steps 1 and 2 from the RT-PCR protocol.
-
ddPCR Assay Design:
-
Design two separate TaqMan probe assays.
-
Assay 1 (Exon Inclusion): A FAM-labeled probe targeting the exon 19-20 junction.
-
Assay 2 (Exon Exclusion): A HEX-labeled probe targeting the exon 19-21 junction.
-
Use a common set of forward and reverse primers flanking the region.
-
-
Droplet Generation: Prepare the ddPCR reaction mix containing cDNA, primers, probes, and ddPCR Supermix. Generate droplets using a droplet generator (e.g., Bio-Rad QX200).
-
PCR Amplification: Perform thermal cycling on the generated droplets.
-
Droplet Reading: Read the droplets on a droplet reader to count the number of positive droplets for each probe (FAM and HEX).
-
Data Analysis:
-
The software will provide the concentration (copies/µL) of both the full-length and the skipped transcripts.
-
Calculate the fractional abundance or percent splicing inclusion (PSI) of the full-length transcript.
-
II. Reporter-Based Splicing Assay
A dual-luciferase reporter assay can be used for high-throughput screening of compounds that modify ELP1 splicing.[4][13]
Protocol:
-
Construct Design:
-
Clone a minigene construct containing ELP1 exon 20 and its flanking intronic sequences (including the FD mutation) into a vector.
-
Insert a Firefly luciferase (Fluc) reporter in-frame downstream of exon 20.
-
Insert a Renilla luciferase (Rluc) reporter, which is constitutively expressed, into the same vector to serve as an internal control.[13]
-
-
Cell Culture and Transfection:
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or other test compounds for 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Calculate the Fluc/Rluc ratio for each treatment condition.[13]
-
An increase in the Fluc/Rluc ratio indicates enhanced inclusion of exon 20, leading to the production of functional Firefly luciferase.
-
Caption: General experimental workflow for evaluating this compound efficacy.
III. Protein-Level Analysis
Measuring the amount of full-length ELP1 protein is crucial to confirm that the corrected mRNA is being translated into a functional product.
Protocol (Western Blot):
-
Protein Extraction: Lyse cells or tissues treated with this compound or vehicle in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody specific to ELP1.
-
Incubate with a secondary HRP-conjugated antibody.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band densities and normalize the ELP1 signal to the loading control. Compare the normalized ELP1 levels between this compound-treated and vehicle-treated samples.
Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: mRNA Splicing Correction in FD Fibroblasts Treated with this compound
| Assay Type | Outcome Measure | Vehicle Control | This compound (10 µM) | Fold Change / % Correction |
| RT-PCR | % Exon 20 Inclusion | 15% | 45% | 30% increase |
| qRT-PCR | Relative FL-ELP1 mRNA | 1.0 | 4.2 | 4.2-fold increase |
| ddPCR | FL-ELP1 (copies/µL) | 250 | 1100 | 4.4-fold increase |
| ddPCR | Skipped ELP1 (copies/µL) | 1400 | 1350 | - |
| Luciferase Assay | Normalized Fluc/Rluc Ratio | 1.0 | 5.1 | 5.1-fold increase |
Table 2: ELP1 Protein Restoration in FD Mouse Model Brain Tissue
| Assay Type | Outcome Measure | Vehicle Control | This compound (30 mg/kg) | Fold Change |
| Western Blot | Normalized ELP1 Protein Level | 1.0 | 2.1 | 2.1-fold increase |
| HTRF Assay | ELP1 Protein (ng/mg total protein) | 5.2 | 10.8 | 2.1-fold increase |
Note: Data presented in tables are hypothetical and for illustrative purposes, but are based on reported preclinical results where this compound treatment led to approximately a 2-fold increase in functional ELP1 protein in the brain of FD mouse models.[3][6]
Logical Framework for this compound Evaluation
The following diagram outlines the logical progression from identifying the molecular target to preclinical validation of a splicing modulator like this compound.
Caption: Logical flow for the development and testing of this compound.
Conclusion
The assays described provide a comprehensive toolkit for the preclinical and clinical evaluation of this compound and other splicing modulator therapies for Familial Dysautonomia. By combining RNA-level quantification with protein analysis, researchers can robustly assess target engagement and downstream functional correction. The use of highly sensitive methods like ddPCR and high-throughput reporter assays can accelerate the drug development process, offering hope for an effective treatment for this devastating neurodegenerative disease.
References
- 1. dovepress.com [dovepress.com]
- 2. ELP1 Splicing Correction Reverses Proprioceptive Sensory Loss in Familial Dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. drughunter.com [drughunter.com]
- 8. ELP1 Splicing Correction Reverses Proprioceptive Sensory Loss in Familial Dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic manipulation of IKBKAP mis-splicing with a small molecule to cure familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Age-dependent regulation of ELP1 exon 20 splicing in Familial Dysautonomia by RNA Polymerase II kinetics and chromatin structure | PLOS One [journals.plos.org]
- 11. Simultaneous Quantification of Multiple Alternatively Spliced mRNA Transcripts Using Droplet Digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of relative quantification of alternatively spliced transcripts using droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Screening Platform to Identify Small Molecules That Modify ELP1 Pre-mRNA Splicing in Familial Dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A reporter based cellular assay for monitoring splicing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: A Reporter Based Cellular Assay for Monitoring Splicing Efficiency [jove.com]
Application Notes and Protocols for Quantifying ELP1 Exon 20 Inclusion using RT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disorder primarily affecting individuals of Ashkenazi Jewish descent. The disease is caused by a single point mutation in the ELP1 gene (formerly known as IKBKAP), which leads to a tissue-specific splicing defect of exon 20. This results in reduced levels of functional ELP1 protein, which is crucial for a variety of cellular processes, including transcriptional elongation and tRNA modification. The quantification of ELP1 exon 20 inclusion is a critical tool for both basic research into the molecular mechanisms of FD and for the development and validation of therapeutic strategies aimed at correcting this splicing defect.
These application notes provide a detailed protocol for the quantification of ELP1 exon 20 inclusion using reverse transcription polymerase chain reaction (RT-PCR), based on established methodologies.
Principle of the Assay
The quantification of ELP1 exon 20 inclusion is achieved by designing RT-PCR primers that flank this alternatively spliced exon. When reverse-transcribed RNA (cDNA) is used as a template, two main PCR products can be generated: a longer amplicon corresponding to the mRNA transcript that includes exon 20, and a shorter amplicon from the transcript that has skipped exon 20. The relative abundance of these two products can be quantified to determine the percentage of exon 20 inclusion.
dot
Caption: Alternative splicing of ELP1 exon 20.
RT-PCR Primer Specifications
The following table details the primer sequences for the amplification of the ELP1 region spanning exon 20. These primers have been utilized in published research for the analysis of ELP1 splicing.
| Primer Name | Sequence (5' to 3') | Target | Reference |
| hIKEx19F | GAG AAG GAG TCT GCT GAG GA | Human ELP1 Exon 19 | [1] |
| hIKEx21R | CCA GGT AAT GCT GCA TGA CT | Human ELP1 Exon 21 | [1] |
| ELP1 Ex19 F | GAG AAG GAG TCT GCT GAG GA | Human ELP1 Exon 19 | [2] |
| ELP1 Ex21 R | CCA GGT AAT GCT GCA TGA CT | Human ELP1 Exon 21 | [2] |
Detailed RT-PCR Protocol
This protocol is intended for the semi-quantitative and quantitative analysis of ELP1 exon 20 inclusion from total RNA isolated from cultured cells or tissues.
Materials
-
Total RNA extraction kit
-
Reverse transcriptase and associated buffers/reagents
-
DNase I (optional, but recommended)
-
PCR tubes or plates
-
Forward and reverse primers for ELP1 exon 20 analysis
-
Taq DNA polymerase or a high-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
Nuclease-free water
-
Agarose
-
DNA electrophoresis buffer (e.g., TBE or TAE)
-
DNA loading dye
-
DNA ladder
-
Gel documentation system
-
For qPCR: SYBR Green or other fluorescent DNA-intercalating dye, qPCR-compatible thermal cycler
Experimental Workflow
Caption: RT-PCR workflow for ELP1 exon 20 analysis.
Step-by-Step Method
-
RNA Isolation:
-
Isolate total RNA from the desired cell line or tissue using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
-
DNase I Treatment (Optional but Recommended):
-
To eliminate any contaminating genomic DNA, treat the RNA samples with DNase I according to the enzyme manufacturer's protocol.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix as described in the table below.
-
Perform PCR using the specified cycling conditions. It is recommended to perform a temperature gradient PCR to determine the optimal annealing temperature for the primers.
-
| Component | Volume (for a 25 µL reaction) | Final Concentration |
| 10x PCR Buffer | 2.5 µL | 1x |
| dNTPs (10 mM) | 0.5 µL | 200 µM |
| Forward Primer (10 µM) | 1 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1 µL | 0.4 µM |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
| cDNA | 1-2 µL | - |
| Nuclease-free water | to 25 µL | - |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-60°C | 30 sec | |
| Extension | 72°C | 30 sec | |
| Final Extension | 72°C | 5 min | 1 |
-
Agarose Gel Electrophoresis:
-
Prepare a 2% agarose gel with a suitable DNA stain.
-
Load the PCR products mixed with loading dye into the wells of the gel.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands using a gel documentation system. The expected product sizes are approximately 202 bp for the transcript including exon 20 and 128 bp for the transcript excluding exon 20.[3]
-
-
Data Analysis and Quantification:
-
Semi-quantitative Analysis:
-
The intensity of the bands corresponding to the included and excluded isoforms can be measured using image analysis software (e.g., ImageJ).
-
The percentage of exon 20 inclusion can be calculated using the following formula:
-
-
Quantitative Analysis (qPCR):
-
For a more precise quantification, perform real-time PCR (qPCR) using a SYBR Green-based master mix.
-
The relative abundance of each isoform can be determined using the delta-delta Ct method, with a housekeeping gene for normalization.
-
Alternatively, isoform-specific primers or probes can be designed for more direct quantification.
-
-
Representative Data
The following table provides a hypothetical example of quantitative data that could be obtained from an experiment investigating the effect of a potential splicing modulator compound on ELP1 exon 20 inclusion in a patient-derived fibroblast cell line.
| Treatment | Replicate | % Exon 20 Inclusion | Standard Deviation |
| Vehicle (DMSO) | 1 | 15.2 | 2.1 |
| 2 | 16.5 | ||
| 3 | 14.8 | ||
| Compound A (10 µM) | 1 | 45.8 | 3.5 |
| 2 | 49.2 | ||
| 3 | 42.1 | ||
| Compound B (10 µM) | 1 | 25.1 | 2.8 |
| 2 | 22.9 | ||
| 3 | 26.3 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No PCR product | - Poor RNA quality- Inefficient reverse transcription- Incorrect PCR conditions | - Check RNA integrity on a gel- Use a fresh reverse transcription kit- Optimize annealing temperature and cycle number |
| Multiple, non-specific bands | - Non-specific primer annealing- Genomic DNA contamination | - Increase annealing temperature- Perform a DNase I treatment on RNA samples |
| Smearing of PCR products | - Too much template DNA- Too many PCR cycles | - Reduce the amount of cDNA in the PCR reaction- Decrease the number of PCR cycles |
| Inconsistent quantification | - Pipetting errors- Variation in RNA quality | - Use a master mix for PCR setup- Ensure consistent RNA isolation and quality across samples |
Conclusion
The RT-PCR-based quantification of ELP1 exon 20 inclusion is a robust and reliable method for studying the molecular basis of Familial Dysautonomia and for evaluating the efficacy of potential therapeutic interventions. Careful experimental design, high-quality reagents, and appropriate data analysis are essential for obtaining accurate and reproducible results. These application notes provide a comprehensive guide to aid researchers in successfully implementing this important assay.
References
Application Notes and Protocols: Immunohistochemical Analysis of ELP1 Expression in Tissues Treated with PTC258
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and analysis of Elongator Complex Protein 1 (ELP1) expression in tissues following treatment with PTC258. This compound is a novel splicing modulator compound designed to correct the ELP1 splicing defect associated with Familial Dysautonomia (FD), a rare neurodegenerative disease.[1][2] This document outlines the mechanism of this compound, summarizes its effects on ELP1 expression, and provides detailed protocols for IHC staining and analysis.
Introduction
Familial Dysautonomia is an autosomal recessive disorder caused by a point mutation in the ELP1 gene (also known as IKBKAP). This mutation leads to tissue-specific mis-splicing and skipping of exon 20, resulting in a significant reduction of functional ELP1 protein, predominantly in the nervous system.[1][3] ELP1 is a crucial subunit of the Elongator complex, which plays a role in transcriptional elongation, tRNA modification, and α-tubulin acetylation.[4] The reduction of ELP1 levels is associated with the progressive neuronal degeneration characteristic of FD.[1]
This compound is an orally bioavailable small molecule that has been shown to effectively correct the ELP1 splicing defect.[5] By stabilizing the interaction between the ELP1 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, this compound promotes the inclusion of exon 20, leading to the restoration of full-length ELP1 mRNA and a subsequent increase in functional ELP1 protein levels.[1] This has been demonstrated to rescue disease-related phenotypes in a mouse model of FD, including gait ataxia and retinal degeneration.[1][4]
Immunohistochemistry is a valuable technique for visualizing and quantifying the restoration of ELP1 protein expression in specific cell types and tissue microenvironments following this compound treatment.
Quantitative Data on ELP1 Expression Following this compound Treatment
Oral administration of this compound has been shown to dose-dependently increase full-length ELP1 transcript and protein levels in various tissues of a transgenic mouse model of FD.[4][6] The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of this compound on ELP1 Protein Expression in FD Mouse Model Tissues
| Tissue | Treatment Group | Fold Increase in ELP1 Protein (vs. Vehicle) | Reference |
| Brain | 0.002% - 0.016% this compound in chow | ~2-fold | [1][4][6] |
| Dorsal Root Ganglion (DRG) | 0.002% & 0.004% this compound in chow | ~1.5-fold | [6] |
| Liver | 0.002% - 0.016% this compound in chow | >5-fold | [6] |
| Trigeminal Ganglion | 0.002% - 0.016% this compound in chow | >5-fold | [6] |
| Quadriceps | 0.002% - 0.016% this compound in chow | >5-fold | [6] |
Table 2: Effect of this compound on ELP1 Expression in FD Patient Fibroblasts
| Treatment | Metric | Result | Reference |
| Increasing concentrations of this compound (24h) | ELP1 Protein Abundance | Dose-dependent increase | [4][6] |
| This compound | Potency (EC2X ELP1 protein) | ~30,000x more potent than kinetin | [4][6] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action and Downstream Effects
The following diagram illustrates the mechanism by which this compound corrects the ELP1 splicing defect and the subsequent restoration of the Elongator complex's functions.
Caption: Mechanism of this compound action on ELP1 splicing and function.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps for performing immunohistochemistry to assess ELP1 expression in this compound-treated tissues.
Caption: Workflow for ELP1 immunohistochemistry.
Experimental Protocols
Protocol 1: Immunohistochemistry for ELP1 in Paraffin-Embedded Tissues
This protocol is adapted from standard IHC procedures and incorporates details from studies on ELP1 expression.[7][8][9][10]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5-10 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking solution (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody: Anti-ELP1/IKBKAP antibody (e.g., clone 6G9 or a validated rabbit polyclonal)[7][8]
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer.
-
Use a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
Rinse slides in wash buffer.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply blocking solution and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ELP1 antibody to its optimal concentration in blocking solution (e.g., 1:50 - 1:200).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Analysis and Interpretation
-
Qualitative Analysis: Assess the subcellular localization and distribution of ELP1 staining within the tissue. In the nervous system, ELP1 is expected to be cytoplasmic and in neuronal processes.
-
Semi-Quantitative Analysis: Use a scoring system (e.g., H-score) that considers both the intensity of staining (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells at each intensity level.
-
Quantitative Analysis: Employ image analysis software (e.g., ImageJ/Fiji, QuPath) to measure the optical density or the percentage of positive area in a defined region of interest.
Controls:
-
Positive Control: Use tissue known to express high levels of ELP1 (e.g., cerebellum).[7]
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.[11]
-
Untreated Control: Compare staining in this compound-treated tissues to vehicle-treated tissues from the same experimental model to determine the treatment effect.
Conclusion
Immunohistochemistry is a powerful method to validate the efficacy of this compound in restoring ELP1 protein expression at the cellular level. The protocols and data presented here provide a framework for researchers to design and execute robust IHC experiments to further investigate the therapeutic potential of this compound and other ELP1 splicing modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Selective retinal ganglion cell loss and optic neuropathy in a humanized mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Immunohistochemistry as a tool to identify ELP1-associated medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 10. Immunohistochemistry Procedure [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Behavioral Tests for Assessing Motor Function in Mice Treated with PTC258
Audience: Researchers, scientists, and drug development professionals.
Introduction
PTC258 is an orally bioavailable small molecule that functions as a splicing modulator. It has been developed to treat genetic diseases caused by splicing defects. One of the primary targets of this compound is Familial Dysautonomia (FD), a rare neurodegenerative disease.[1][2][3][4] FD is caused by a point mutation in the ELP1 gene, which leads to the skipping of exon 20 during pre-mRNA splicing.[1][2][3] This results in a tissue-specific reduction of functional ELP1 protein, predominantly affecting the central and peripheral nervous systems.[1][2][3] Clinically, FD is characterized by severe symptoms, including gait ataxia and progressive retinal degeneration.[1][2][3][5][6]
This compound has been shown to efficiently restore the correct splicing of ELP1 pre-mRNA, leading to an increase in the production of full-length, functional ELP1 protein.[1][2][5][6] In preclinical studies using a mouse model of FD, postnatal oral administration of this compound led to a dose-dependent increase in ELP1 protein in the brain.[1][2][5][6] Remarkably, this molecular correction translated to significant functional improvements, including the rescue of gait ataxia.[1][2][5][6]
These promising results underscore the importance of robust and reproducible behavioral testing to quantify the effects of this compound on motor function. This document provides detailed protocols for a battery of behavioral tests to comprehensively assess motor coordination, balance, strength, and gait in mice treated with this compound.
This compound Mechanism of Action in Familial Dysautonomia
The following diagram illustrates the molecular mechanism by which this compound corrects the splicing defect in the ELP1 gene.
Caption: Mechanism of this compound in correcting ELP1 splicing.
General Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible data from behavioral studies. The following workflow outlines the key stages of an experiment designed to assess the efficacy of this compound.
Caption: General workflow for a preclinical study with this compound.
Detailed Experimental Protocols
CatWalk XT Gait Analysis
The CatWalk XT system provides a detailed, quantitative analysis of gait and locomotion, which is particularly relevant as this compound has been shown to rescue gait ataxia.[6]
Objective: To quantitatively assess dynamic and static gait parameters, including stride length, base of support, and paw print area.
Apparatus:
-
Noldus CatWalk XT system, including an enclosed walkway with a glass floor, internal lighting, and a high-speed camera positioned underneath.
-
Computer with CatWalk XT software for data acquisition and analysis.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the trial.[7][8] Handle the mice gently to minimize stress.
-
Calibration: Calibrate the camera and software according to the manufacturer's instructions to ensure accurate detection of paw prints.
-
Trial Run:
-
Place the mouse at one end of the CatWalk walkway.
-
Allow the mouse to voluntarily traverse the walkway to the other side. A darkened goal box can be used to encourage movement.
-
The high-speed camera will record the paw prints as the mouse walks across the glass plate.
-
A compliant run is typically defined as an uninterrupted walk across the walkway with minimal hesitation or changes in speed.
-
-
Data Acquisition:
-
Acquire at least three compliant runs per mouse to ensure data reliability.
-
The software will automatically detect and classify the paw prints. Manually verify the accuracy of the automated classification.
-
-
Cleaning: Clean the walkway with 70% ethanol between each mouse to remove olfactory cues.[9]
Data to be Collected:
| Parameter Category | Specific Parameters | Description |
| Dynamic Gait | Stride Length | The distance between successive placements of the same paw. |
| Step Cycle | The duration of a complete stride. | |
| Swing Speed | The speed of the paw during the swing phase. | |
| Cadence | Number of steps taken per unit of time. | |
| Static Gait | Base of Support (BOS) | The width between the front paws or the hind paws. |
| Paw Print Area | The surface area of the paw in contact with the glass plate. | |
| Paw Pressure | The intensity of the paw print, indicating weight distribution. | |
| Coordination | Step Pattern | The sequence of paw placements during locomotion. |
| Inter-paw Coordination | The relative timing of movements between different paws. |
Rotarod Test
The rotarod test is a classic and widely used assay to evaluate motor coordination, balance, and motor learning in rodents.[7][10][11][12][13][14][15]
Objective: To measure the time a mouse can stay on a rotating rod, which is an indicator of balance and motor coordination.
Apparatus:
-
An automated rotarod apparatus for mice with individual lanes and fall sensors.
-
The rod should have a non-slip surface.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes prior to testing.[7][8]
-
Training (Optional but Recommended):
-
Testing Protocol (Accelerating Rod):
-
Place each mouse on its assigned lane of the rotarod.
-
Start the rotation at a low speed (e.g., 4 RPM) and then begin the acceleration (e.g., from 4 to 40 RPM over 300 seconds).[7][16][17]
-
The trial begins when the rod starts accelerating.
-
The trial ends when the mouse falls off the rod or clings to the rod and completes a full passive rotation.[7][16]
-
Record the latency to fall and the rotational speed at the time of the fall.
-
Perform three consecutive trials with a 15-minute ITI.[16]
-
-
Cleaning: Clean the rod and lanes with 70% ethanol after each mouse or cohort.[7]
Data to be Collected:
| Parameter | Unit | Description |
| Latency to Fall | Seconds (s) | The primary measure; the time from the start of acceleration until the mouse falls. |
| Speed at Fall | Revolutions Per Minute (RPM) | The speed of the rod at the moment the mouse falls. |
| Number of Falls | Count | The total number of falls across all trials. |
| Passive Rotations | Count | The number of times a mouse clings to the rod for a full rotation. |
Grip Strength Test
This test measures forelimb and/or hindlimb muscle strength, providing a quantitative assessment of neuromuscular function.[13][18][19][20][21]
Objective: To measure the maximal peak force generated by a mouse when gripping a wire grid.
Apparatus:
-
A grip strength meter equipped with a wire grid or T-bar.
-
The meter should be able to record the peak tensional force.
Procedure:
-
Setup: Turn on the grip strength meter and set it to "peak" mode, measuring force in grams (g) or Newtons (N).[18][19][21]
-
Forelimb Measurement:
-
Hold the mouse by the base of its tail.
-
Lower the mouse towards the grid, allowing only its forepaws to grasp the bar.[18][19][20][21]
-
Gently and steadily pull the mouse away from the meter in a horizontal direction until its grip is released.[19][20]
-
The meter will display the peak force exerted. Record this value.
-
-
Combined Forelimb and Hindlimb Measurement (Optional):
-
Data Normalization: Measure the body weight of each mouse after the test. Grip strength is often normalized to body weight to account for differences in size.[20][21]
-
Cleaning: Clean the grid with 70% ethanol between animals.[18]
Data to be Collected:
| Parameter | Unit | Description |
| Peak Forelimb Strength | Grams (g) or Newtons (N) | The maximum force recorded in the forelimb-only trials. |
| Peak All-Limb Strength | Grams (g) or Newtons (N) | The maximum force recorded when all four paws are used. |
| Body Weight | Grams (g) | Used for normalization of strength data. |
| Normalized Strength | g/g or N/g | Peak strength divided by the mouse's body weight. |
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.[12][13][22][23][24] It can reveal hyperactivity, hypoactivity, or exploratory deficits that may be related to the motor or neurological effects of this compound.
Objective: To measure spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena (e.g., 50x50 cm) with high walls to prevent escape.[22]
-
An overhead video camera connected to a computer with tracking software (e.g., Biobserve Viewer, SMART).[9][22]
Procedure:
-
Acclimation: Allow mice to acclimate to the dimly lit testing room for at least 30 minutes before testing.[9][23]
-
Setup:
-
Define zones within the arena using the tracking software: a "center" zone (typically the inner 25-40% of the area) and a "periphery" zone (the area near the walls).[24]
-
Ensure the lighting is consistent for all trials.
-
-
Trial:
-
Post-Trial:
Data to be Collected:
| Parameter Category | Specific Parameters | Description |
| Locomotor Activity | Total Distance Traveled | The total distance the mouse moves during the trial. |
| Average Speed | The average speed of movement. | |
| Time Spent Mobile | The total duration the mouse is in motion. | |
| Anxiety-Like Behavior | Time in Center vs. Periphery | The amount of time spent in the center zone compared to the periphery. |
| Entries into Center Zone | The number of times the mouse enters the center zone. | |
| Latency to Enter Center | The time it takes for the mouse to first enter the center zone. | |
| Exploratory Behavior | Rearing Frequency | The number of times the mouse stands on its hind legs. |
Logical Relationship of Outcomes
Successful treatment with this compound should initiate a cascade of improvements, from the molecular level to observable behavioral changes. The following diagram illustrates this logical progression.
Caption: Logical flow from this compound treatment to behavioral outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. research.yale.edu [research.yale.edu]
- 13. Motor Function Behavioral Tests_GemPharmatech [en.gempharmatech.com]
- 14. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biospective.com [biospective.com]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. scispace.com [scispace.com]
- 18. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 19. mmpc.org [mmpc.org]
- 20. MPD: JaxCC1: project protocol [phenome.jax.org]
- 21. ja.brc.riken.jp [ja.brc.riken.jp]
- 22. Open field test for mice [protocols.io]
- 23. behaviorcloud.com [behaviorcloud.com]
- 24. MPD: JaxCC1: project protocol [phenome.jax.org]
- 25. anilocus.com [anilocus.com]
Application Notes and Protocols: Long-Term PTC258 Treatment and Safety in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC258 is a novel, orally bioavailable small molecule that acts as a splicing modulator for the Elongator Complex Protein 1 (ELP1) gene.[1][2][3] In certain genetic diseases, such as Familial Dysautonomia (FD), a splicing mutation in the ELP1 gene leads to a reduction in functional ELP1 protein, causing a range of severe neurological symptoms.[2][3] this compound has been developed to correct this splicing defect, thereby increasing the production of full-length, functional ELP1 protein.[2][3][4] These application notes provide a summary of the preclinical data on the long-term efficacy and safety of this compound in a mouse model of FD, along with detailed experimental protocols.
Mechanism of Action
This compound is a potent splicing modulator that specifically targets the pre-mRNA of the ELP1 gene.[2] It promotes the inclusion of exon 20 during splicing, a process that is disrupted in individuals with the most common FD-causing mutation.[2] By correcting this splicing error, this compound restores the levels of functional ELP1 protein.[2][3][4] The ELP1 protein is a crucial component of the Elongator complex, which plays a role in tRNA modification and transcriptional elongation. Restoring its function is key to mitigating the neurodegenerative aspects of FD.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Oral Bioavailability of PTC258 in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of PTC258 in their preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, brain-penetrant small molecule that acts as a splicing modulator.[1][2] Its primary mechanism of action is to correct the aberrant splicing of the Elongator complex protein 1 (ELP1) pre-mRNA, which is caused by a mutation in the ELP1 gene.[2][3][4] This mutation leads to the skipping of exon 20 in the final mRNA, resulting in a non-functional ELP1 protein. This compound promotes the inclusion of exon 20, thereby restoring the production of the full-length, functional ELP1 protein.[3][5] This mechanism is particularly relevant for diseases like Familial Dysautonomia (FD).[2][4]
Q2: Is this compound orally bioavailable in research animals?
A2: Yes, studies have demonstrated that this compound is orally bioavailable in mice.[2][3] It has been effectively administered through specially formulated chow, leading to a dose-dependent increase in full-length ELP1 transcripts and protein in various tissues, including the brain.[3][5] This indicates that the compound is absorbed from the gastrointestinal tract and distributed systemically.
Q3: What is the recommended oral dose of this compound in mice?
A3: In published preclinical studies using mouse models of Familial Dysautonomia, this compound has been administered in specially formulated chow at doses ranging from 3 mg/kg/day to 24 mg/kg/day.[3] The selection of a specific dose will depend on the experimental goals, the animal model being used, and the desired level of target engagement. It is recommended to perform a dose-response study to determine the optimal dose for your specific application.
Q4: Are there any publicly available pharmacokinetic data for this compound in research animals?
A4: As of the latest available information, specific quantitative pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and absolute oral bioavailability (F%) for this compound in common research animals like mice and rats have not been published in peer-reviewed literature. The existing studies have focused on the pharmacodynamic effects, i.e., the downstream correction of ELP1 splicing. Researchers will likely need to conduct their own pharmacokinetic studies to determine these parameters for their specific formulation and animal model.
Troubleshooting Guides
Problem 1: Low or Variable Oral Exposure
| Possible Cause | Troubleshooting & Optimization |
| Poor Solubility of this compound | This compound is a small molecule and may have limited aqueous solubility. To improve its dissolution and absorption: - Formulation Strategy: Consider formulating this compound in a vehicle designed for poorly soluble compounds. Common approaches include: - Co-solvent systems: A mixture of solvents like DMSO, PEG400, and Tween 80 can be used to dissolve the compound before dilution with an aqueous vehicle like saline or water. - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds. - Nanosuspensions: Reducing the particle size of the compound can increase its surface area and dissolution rate. - pH Adjustment: If the solubility of this compound is pH-dependent, adjusting the pH of the formulation vehicle may improve its solubility. - Note: It is crucial to assess the tolerability and potential toxicity of any new formulation in a small pilot group of animals. |
| Inconsistent Dosing | When administering via oral gavage, ensure consistent technique to minimize variability. - Proper Restraint: Proper restraint is critical to ensure the gavage needle is inserted correctly into the esophagus. - Gavage Needle Selection: Use an appropriately sized and flexible gavage needle to prevent injury to the esophagus. - Administration Volume: Keep the administration volume consistent and within recommended limits for the animal's weight (typically 5-10 mL/kg for mice). - Formulated Chow: If using formulated chow, ensure homogenous mixing of this compound within the feed to provide a consistent daily dose. Monitor food consumption to ensure animals are receiving the intended dose. |
| First-Pass Metabolism | The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. - Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the target species to understand the metabolic stability of this compound. - Route of Administration Comparison: Compare the exposure after oral administration with that after intravenous (IV) administration to determine the absolute oral bioavailability and the extent of first-pass metabolism. |
| P-glycoprotein (P-gp) Efflux | This compound may be a substrate for efflux transporters like P-gp in the intestine, which actively pump the compound back into the gut lumen. - In Vitro Assessment: Use in vitro systems like Caco-2 cell monolayers to determine if this compound is a P-gp substrate. - Co-administration with Inhibitors: In preclinical studies, co-administration with a known P-gp inhibitor can help to confirm if efflux is limiting oral absorption. |
Problem 2: Adverse Events Following Oral Administration
| Possible Cause | Troubleshooting & Optimization |
| Gavage-related Injury | Improper oral gavage technique can lead to esophageal or stomach perforation. - Training: Ensure personnel are properly trained in oral gavage techniques. - Needle Choice: Use flexible plastic gavage needles to minimize the risk of trauma. - Gentle Insertion: The gavage needle should be inserted gently without force. If resistance is met, withdraw and re-insert. |
| Formulation Intolerance | The vehicle used to formulate this compound may cause gastrointestinal irritation or other adverse effects. - Vehicle Selection: Choose vehicles with a good safety profile. Refer to established guidelines for acceptable excipients in preclinical studies. - Pilot Studies: Always conduct a small pilot study to assess the tolerability of a new formulation before proceeding with a large-scale experiment. Observe animals for signs of distress, weight loss, or changes in behavior. |
| Compound-related Toxicity | The observed adverse events may be due to the pharmacological or toxicological effects of this compound at the administered dose. - Dose Reduction: If adverse events are observed, consider reducing the dose. - Toxicity Studies: Conduct formal toxicology studies to determine the maximum tolerated dose (MTD) and to characterize any potential toxicities. |
Experimental Protocols
Protocol 1: General Oral Gavage Procedure in Mice
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume.
-
Ensure the mouse is properly restrained to allow for safe and accurate administration.
-
-
Gavage Needle Selection and Measurement:
-
Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball-tip to prevent tissue damage.
-
Measure the length from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and ensure the needle is not inserted too far.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle is advanced. Do not force the needle.
-
Once the needle is in the esophagus, administer the formulation slowly and steadily.
-
Withdraw the needle gently along the same path.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing or leakage of the formulation from the nose or mouth.
-
Protocol 2: Preparation of Formulated Chow
Note: The exact details for preparing this compound-formulated chow are not publicly available. This is a general guideline.
-
Dose Calculation:
-
Determine the target daily dose of this compound in mg/kg.
-
Estimate the average daily food consumption of the mice (typically 4-5 g for an adult mouse).
-
Calculate the required concentration of this compound in the chow (mg of this compound per kg of chow).
-
-
Homogenous Mixing:
-
If this compound is a stable powder, it can be pre-mixed with a small amount of powdered chow before being incorporated into the larger batch.
-
For more even distribution, this compound can be dissolved in a suitable solvent (e.g., ethanol) and then sprayed onto the chow pellets, followed by evaporation of the solvent.
-
Use a commercial service that specializes in creating custom medicated animal diets for the most consistent results.
-
-
Quality Control:
-
It is advisable to have the formulated chow analytically tested to confirm the concentration and homogeneity of this compound.
-
Data Presentation
As no specific pharmacokinetic data for this compound is publicly available, a template table is provided below for researchers to populate with their own experimental data.
Table 1: Pharmacokinetic Parameters of this compound in [Species] following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Oral Bioavailability (F%) |
| [Vehicle A] | [Dose 1] | ||||
| [Vehicle B] | [Dose 1] | ||||
| [Vehicle A] | [Dose 2] |
Visualizations
Caption: Mechanism of this compound in correcting ELP1 pre-mRNA splicing.
Caption: Workflow for evaluating this compound oral bioavailability and efficacy.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Potential off-target effects of PTC258 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PTC258 in cellular assays. Given that this compound is a highly specific splicing modulator of ELP1 mRNA, unexpected cellular phenotypes may arise from potential off-target effects. This guide offers strategies and experimental workflows to help identify and characterize such effects.
Troubleshooting Guide
Q1: I am observing a significant decrease in cell viability at concentrations of this compound that are higher than expected for its ELP1 splicing modulation activity. How can I determine if this is an off-target effect?
A1: High-concentration effects that are inconsistent with the known on-target mechanism may indicate off-target activity. To investigate this, we recommend a multi-step approach:
-
Confirm On-Target Activity: First, verify that this compound is active on its intended target, ELP1, in your cell line at the expected concentrations. You can do this by measuring the ratio of correctly spliced to mis-spliced ELP1 mRNA via RT-qPCR.
-
Uridine Rescue Experiment: Since some small molecule inhibitors can interfere with pyrimidine biosynthesis by inhibiting dihydroorotate dehydrogenase (DHODH), a potential off-target, you can perform a uridine rescue experiment. Supplementing the culture medium with uridine can bypass a block in this pathway. If uridine supplementation reverses the cytotoxic effects of this compound, it suggests a potential off-target interaction with DHODH or another enzyme in the pyrimidine synthesis pathway.[1]
-
Off-Target Profiling: If the phenotype is not rescued by uridine, consider broader off-target profiling assays. A kinome scan can assess for interactions with a wide range of kinases, a common source of off-target effects for small molecules.[1][2][3][4][5] Additionally, a Cellular Thermal Shift Assay (CETSA) can identify direct binding partners of this compound within the cell.[1][6][7][8][9][10]
Q2: My cells are showing a specific phenotype (e.g., changes in cell cycle, morphology) that I cannot directly attribute to the function of ELP1. How do I troubleshoot this?
A2: Unexplained phenotypes can be challenging. A logical approach to dissecting the underlying cause is illustrated in the workflow diagram below. The key is to systematically rule out on-target effects and then explore potential off-target interactions.
Troubleshooting Workflow for Unexplained Phenotypes
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Frequently Asked Questions (FAQs)
Q3: What are the known off-target effects of this compound?
A3: As of the latest available information, there is no published data detailing specific off-target effects of this compound. This compound was developed as a highly potent and selective modulator of ELP1 pre-mRNA splicing.[11] However, as with any small molecule, the potential for off-target interactions exists and should be considered, especially when observing unexpected cellular responses.
Q4: How can I proactively assess the selectivity of this compound in my experimental system?
A4: To proactively profile the selectivity of this compound, you can perform several types of experiments:
-
Kinase Profiling: Use a service like KINOMEscan to screen this compound against a large panel of kinases to identify any potential off-target kinase interactions.[2][3][4][5][12]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to identify proteins that are physically bound and stabilized by this compound in intact cells, providing a global view of potential targets.[6][7][9]
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Transcriptomic/Proteomic Analysis: Perform RNA-sequencing or proteomic analysis on cells treated with this compound to identify changes in gene or protein expression that are independent of ELP1 splicing correction.
Q5: What is a uridine rescue experiment and when should I perform one?
A5: A uridine rescue experiment is a critical control when working with compounds that may inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to pyrimidine depletion, which can be cytotoxic. By adding exogenous uridine to the cell culture medium, cells can utilize the pyrimidine salvage pathway, thus bypassing the block in the de novo pathway. You should perform this experiment if you observe unexpected cytotoxicity or cell proliferation defects to determine if these effects are due to off-target inhibition of DHODH.[1]
Signaling Pathway: De Novo Pyrimidine Synthesis and Uridine Rescue
Caption: De novo pyrimidine synthesis and the uridine rescue pathway.
Data Presentation
When presenting data from off-target screening assays, a clear and structured format is essential for interpretation. Below are example tables for presenting data from a hypothetical kinome scan and a CETSA experiment for this compound.
Table 1: Example Data from a KINOMEscan Assay for this compound
| Kinase Target | Percent of Control (%) @ 1 µM this compound | Dissociation Constant (Kd) in nM (if applicable) |
| Kinase A | 95 | > 10,000 |
| Kinase B | 88 | > 10,000 |
| Kinase C | 35 | 750 |
| Kinase D | 92 | > 10,000 |
| ... (400+ other kinases) | > 85 | > 10,000 |
This is hypothetical data for illustrative purposes.
Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA) for this compound
| Protein Hit | Thermal Shift (ΔTm) in °C with 10 µM this compound | Cellular Localization | Putative Function |
| Protein X | + 3.5 | Cytoplasm | Metabolic Enzyme |
| Protein Y | + 0.8 | Nucleus | Transcription Factor |
| Protein Z | + 0.5 | Mitochondria | Transport Protein |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to identify protein targets of this compound in intact cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against a protein of interest, or by mass spectrometry for a proteome-wide analysis.
-
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General experimental workflow for a Cellular Thermal Shift Assay.
Protocol 2: KINOMEscan Profiling
KINOMEscan is a proprietary, high-throughput assay typically performed by specialized service providers. The general principle is a competition binding assay.
-
Compound Submission:
-
Provide the service provider with a sample of this compound at a specified concentration and purity.
-
-
Assay Principle:
-
The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
-
Data Analysis:
-
Results are typically provided as the percent of control (POC), where a lower POC indicates stronger binding of the test compound.
-
For hits, a dissociation constant (Kd) is determined from a dose-response curve.
-
Protocol 3: Uridine Rescue Experiment
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
Prepare media with and without uridine supplementation (a typical starting concentration is 50-100 µM).
-
Prepare serial dilutions of this compound.
-
Treat the cells with the this compound dilutions in both the presence and absence of uridine. Include vehicle controls for both media conditions.
-
-
Incubation:
-
Incubate the cells for a period that is sufficient to observe the cytotoxic or anti-proliferative effect of this compound (e.g., 48-72 hours).
-
-
Viability/Proliferation Assay:
-
Measure cell viability or proliferation using a standard assay (e.g., CellTiter-Glo®, MTS, or cell counting).
-
-
Data Analysis:
-
Plot the dose-response curves for this compound with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates a rescue of the phenotype and suggests an off-target effect on the de novo pyrimidine synthesis pathway.
-
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chayon.co.kr [chayon.co.kr]
PTC258 Solution Stability: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of PTC258 in solution. The following information offers a framework for establishing a robust stability-indicating assay and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the stability of this compound in solution?
A1: The initial and most critical step is to develop a stability-indicating analytical method. This is typically a High-Performance Liquid Chromatography (HPLC) method that can separate the intact this compound from any potential degradation products, process impurities, or other related substances.[1][2][3] The goal is to ensure that the measurement of this compound is not affected by the presence of these other compounds.
Q2: What analytical techniques are most suitable for this compound stability studies?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
HPLC with UV detection: This is the primary technique for quantifying the amount of this compound remaining over time and detecting the formation of degradation products.[1][3] Gradient reversed-phase HPLC is often the method of choice for stability-indicating assays of small molecules.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying the structural characteristics of any degradation products observed in the HPLC analysis.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of this compound and its degradation products, providing detailed molecular information.[8][9][10][11]
Q3: How can I predict the potential degradation pathways of this compound?
A3: Forced degradation (or stress testing) studies are essential for predicting degradation pathways.[12][13][14] These studies involve subjecting a solution of this compound to harsh conditions to accelerate its degradation. The resulting degradation products can then be analyzed to understand how the molecule might break down under various storage conditions.
Q4: What are the typical stress conditions used in forced degradation studies?
A4: According to ICH guidelines, typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.[15]
-
Thermal Stress: Heating the solution (e.g., 60-80°C) and the solid compound.
-
Photostability: Exposing the solution to light according to ICH Q1B guidelines.[14][15]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][15]
Troubleshooting Guides
Problem: I am not seeing any degradation of this compound under my stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution: Increase the temperature, the concentration of the stress agent (e.g., acid, base, or oxidizing agent), or the duration of the stress testing.[15] It is a stepwise process to find the optimal conditions for achieving the target degradation of 5-20%.
Problem: My HPLC chromatogram shows poor separation between this compound and a degradation product.
-
Possible Cause: The chromatographic conditions are not optimized.
-
Solution: Method development is key. Try adjusting the mobile phase composition (e.g., organic solvent ratio, pH), changing the column chemistry (e.g., C18, phenyl-hexyl), or modifying the gradient elution profile.[1][16]
Problem: I see a new peak in my chromatogram, but I cannot identify it.
-
Possible Cause: A new degradation product has formed.
-
Solution: Utilize LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak. This information is crucial for proposing a chemical structure for the degradant.[4] Further isolation and characterization by NMR may be necessary for definitive identification.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and establish its degradation profile.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix equal volumes of the this compound stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution of this compound at 80°C for 48 hours.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a developed stability-indicating HPLC method. Monitor the peak area of this compound and any new peaks that appear.
-
LC-MS Analysis: Analyze the stressed samples where significant degradation is observed using LC-MS to identify the mass of the degradation products.[4]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Screening: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a suitable buffer or acid modifier (e.g., 0.1% formic acid).
-
Gradient Optimization: Develop a gradient elution method to separate compounds with a wide range of polarities. A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting this compound and its potential degradation products.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are resolved from the main this compound peak.[12]
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound (Hypothetical Data)
| Stress Condition | Duration (hours) | Temperature | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 | 60°C | 85.2 | 2 |
| 0.1 M NaOH | 24 | Room Temp | 92.5 | 1 |
| 3% H₂O₂ | 24 | Room Temp | 88.9 | 3 |
| Thermal | 48 | 80°C | 95.1 | 1 |
| Photostability | ICH Q1B | 25°C | 98.6 | 0 |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. books.rsc.org [books.rsc.org]
- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moravek.com [moravek.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. web.vscht.cz [web.vscht.cz]
Variability in PTC258 efficacy across different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the splicing modulator PTC258. The information is tailored to address potential variability in its efficacy across different cell lines and to provide practical support for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule splicing modulator. Its primary known mechanism of action is to correct the aberrant splicing of the ELP1 (Elongator Complex Protein 1) pre-mRNA. In certain genetic diseases, such as Familial Dysautonomia (FD), a point mutation leads to the skipping of exon 20 during ELP1 pre-mRNA processing. This results in a truncated, non-functional protein. This compound enhances the recognition of the weak splice site, promoting the inclusion of exon 20 and the production of the full-length, functional ELP1 protein.[1][2]
Q2: In which disease context has this compound been most studied?
A2: The majority of published research on this compound focuses on its efficacy in the context of Familial Dysautonomia (FD), a rare neurodegenerative disorder.[1][2][3] Studies have primarily used FD patient-derived fibroblasts and mouse models of the disease to demonstrate its activity.
Q3: Is there data on the efficacy of this compound in cancer cell lines?
A3: Based on publicly available scientific literature, there is currently limited to no specific data on the efficacy of this compound across a broad panel of cancer cell lines. While the modulation of splicing is a therapeutic strategy being explored for cancer, the specific effects of this compound in this context have not been extensively reported. Researchers interested in evaluating this compound for cancer applications would need to conduct their own screening and efficacy studies.
Q4: How is the efficacy of this compound typically measured?
A4: The efficacy of this compound is primarily assessed by quantifying two key downstream effects of its splicing modulation activity:
-
Correction of ELP1 mRNA splicing: This is typically measured using quantitative real-time PCR (qRT-PCR) to determine the ratio of the full-length ELP1 transcript (containing exon 20) to the transcript lacking exon 20.
-
Restoration of ELP1 protein expression: This is measured by quantifying the levels of the full-length ELP1 protein, commonly using techniques like Western blotting or Homogeneous Time-Resolved Fluorescence (HTRF) assays.
Q5: What is the chemical nature and purity of this compound used in preclinical studies?
A5: this compound, with the chemical name 2-[(2S)-2-Aminopropyl]-5-chloro-3-methyl-N-(2-thienylmethyl)thieno[3,2-b]pyridin-7-amine, has been manufactured by PTC Therapeutics, Inc. for research purposes. The material used in published studies was reported to be >99% pure as assessed by NMR, HPLC, and LC/MS.
Data on this compound Efficacy
The following table summarizes the quantitative data on the efficacy of this compound in cell lines and in vivo models related to Familial Dysautonomia. This data demonstrates the dose-dependent effect of this compound on ELP1 splicing and protein expression in these specific contexts.
| Cell Line/Model System | Assay | Treatment | Outcome | Reference |
| Familial Dysautonomia (FD) Patient Fibroblasts | ELP1 Protein Quantification | Increasing concentrations of this compound (24h) | Dose-dependent increase in ELP1 protein levels. This compound is ~30,000 times more potent than kinetin. | [1][2] |
| TgFD9 Transgenic Mouse (carries human ELP1 with FD mutation) | qRT-PCR for ELP1 mRNA | Oral administration in chow (0.002% to 0.016%) for 7 days | Dose-dependent increase in full-length ELP1 transcript in brain and liver. | [1] |
| TgFD9 Transgenic Mouse | ELP1 Protein Quantification | Oral administration in chow (0.002% to 0.016%) for 7 days | At least a 5-fold increase in functional ELP1 protein in the brain, trigeminal nerve, liver, and quadriceps. | |
| TgFD9;Elp1Δ20/flox Phenotypic FD Mouse Model | qRT-PCR for ELP1 mRNA | Oral administration in chow (3 mg/kg/day or 6 mg/kg/day) from birth to 6 months | Dose-dependent increase in full-length ELP1 transcript. | [1] |
| TgFD9;Elp1Δ20/flox Phenotypic FD Mouse Model | ELP1 Protein Quantification | Oral administration in chow (3 mg/kg/day or 6 mg/kg/day) from birth to 6 months | A 2-fold increase in functional ELP1 protein in the brain and a 1.5-fold increase in the dorsal root ganglia (DRG). | [2] |
Experimental Protocols
Protocol 1: Quantitative RT-PCR (qRT-PCR) for ELP1 Exon 20 Inclusion
This protocol is designed to quantify the relative levels of the full-length (FL) ELP1 transcript (including exon 20) and the transcript lacking exon 20 (Δ20).
1. RNA Isolation and cDNA Synthesis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Isolate total RNA from cell lysates using a standard RNA extraction method (e.g., TRIzol reagent or a column-based kit).
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 150 ng to 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[4]
2. qRT-PCR:
-
Prepare qRT-PCR reactions using a SYBR Green-based master mix.
-
Use primers specifically designed to amplify the FL-ELP1 and Δ20-ELP1 isoforms. A common strategy involves using a forward primer in an upstream exon and two different reverse primers, one spanning the exon 19-exon 21 junction (for Δ20) and another within exon 20. Alternatively, primers flanking exon 20 can be used, and the products can be resolved by gel electrophoresis or melt curve analysis.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Perform the qRT-PCR using a real-time PCR system. A typical cycling protocol is: 95°C for 5 min, followed by 40 cycles of 95°C for 30 s, 56°C for 30 s, and 72°C for 40 s.[5]
3. Data Analysis:
-
Calculate the relative expression of each isoform using the ΔΔCt method, normalized to the housekeeping gene and relative to a vehicle-treated control.
-
The percentage of exon 20 inclusion can be calculated from the relative quantities of the two isoforms.
Protocol 2: Western Blotting for ELP1 Protein
This protocol describes the detection and quantification of the full-length ELP1 protein.
1. Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ELP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the ELP1 band intensity to a loading control protein (e.g., GAPDH or β-actin).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent qRT-PCR results for ELP1 splicing | RNA degradation | Use fresh samples and proper RNA handling techniques. Check RNA integrity on a gel. |
| Primer inefficiency or non-specific amplification | Validate primer efficiency and specificity. Perform a melt curve analysis. Design new primers if necessary. | |
| Contamination with genomic DNA | Ensure complete DNase I treatment of RNA samples. Design primers that span exon-exon junctions. | |
| No or weak ELP1 protein signal on Western blot | Low ELP1 expression in the cell line | Use a positive control cell line known to express ELP1. Increase the amount of protein loaded on the gel. |
| Inefficient antibody | Use an antibody validated for Western blotting of ELP1. Optimize antibody concentration and incubation time. | |
| Inefficient protein transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer conditions. | |
| High background on Western blot | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Cell toxicity observed at effective this compound concentrations | Off-target effects or compound-specific toxicity | Perform a dose-response curve to determine the therapeutic window. Reduce the treatment duration. |
| Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is low and consistent across all samples, including the vehicle control. |
Visualizations
Caption: ELP1 Splicing Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy in Cell Lines.
References
- 1. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Age-dependent regulation of ELP1 exon 20 splicing in Familial Dysautonomia by RNA Polymerase II kinetics and chromatin structure | PLOS One [journals.plos.org]
- 5. Exon-specific U1 snRNAs improve ELP1 exon 20 definition and rescue ELP1 protein expression in a familial dysautonomia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of PTC258 for In Vitro Experiments
Welcome to the technical support center for PTC258. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the poor solubility of this compound in in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this promising splicing modulator in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound, chemically known as 2-[(2S)-2-Aminopropyl]-5-chloro-3-methyl-N-(2-thienylmethyl)thieno[3,2-b]pyridin-7-amine, is a small molecule splicing modulator.[1] It is being investigated for its potential to correct the splicing defect of the ELP1 gene, which is associated with Familial Dysautonomia (FD).[2][3][4][5] Like many small molecule drug candidates, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and inconsistent results in in vitro assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. While specific quantitative solubility data for this compound in DMSO is not publicly available, thieno[2,3-b]pyridine derivatives, a class of compounds to which this compound belongs, are generally soluble in DMSO.[6] It is crucial to use anhydrous, cell culture grade DMSO to minimize cytotoxicity.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can improve solubility.
-
Vortexing During Dilution: Gently vortex or mix the medium while adding the this compound stock solution to facilitate rapid and uniform dispersion.
-
Use of Excipients: Consider the use of solubility-enhancing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween-80, Pluronic F-68) at low, non-toxic concentrations. These should be tested for compatibility with your specific cell line and assay.
Q4: Are there alternative solvents to DMSO for this compound?
A4: While DMSO is the primary recommendation, ethanol can be considered as an alternative solvent for some thienopyridine derivatives.[6] However, ethanol is generally more cytotoxic than DMSO, and its final concentration in the cell culture medium should be kept even lower (typically <0.1%). Preliminary solubility and cytotoxicity tests are essential before using ethanol as a solvent for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate in this compound stock solution (in DMSO) | - Stock concentration is too high.- Improper dissolution.- Freeze-thaw cycles. | - Prepare a fresh stock solution at a lower concentration.- Ensure complete dissolution by vortexing and gentle warming (up to 37°C).- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Cloudiness or precipitate forms immediately upon dilution in cell culture medium | - "Crashing out" due to poor aqueous solubility. | - Lower the final concentration of this compound.- Decrease the final DMSO concentration.- Use a stepwise dilution method.- Pre-warm the medium and vortex during addition. |
| Precipitate forms over time in the incubator | - Compound is not stable in the culture medium at 37°C.- Interaction with media components (e.g., serum proteins). | - Perform a time-course solubility study to determine the time window for your experiment.- Reduce the serum concentration in your medium if possible.- Consider using serum-free medium for the duration of the treatment. |
| Inconsistent or non-reproducible experimental results | - Variable amounts of soluble this compound due to precipitation. | - Prepare fresh dilutions for each experiment.- Visually inspect for precipitation before adding to cells.- Centrifuge the final diluted solution and use the supernatant for treatment to remove any undissolved particles. |
Quantitative Data
| Property | Predicted Value | Source |
| Molecular Formula | C₁₇H₁₉ClN₄S₂ | (from chemical name) |
| Molecular Weight | 378.9 g/mol | (from chemical name) |
| XlogP | ~4.5 - 5.5 | Computational Prediction |
| pKa (strongest acidic) | Not Available | |
| pKa (strongest basic) | ~7.5 - 8.5 | Computational Prediction |
| Aqueous Solubility (logS) | <-4 | Computational Prediction |
Note: A higher XlogP value indicates greater lipophilicity and lower aqueous solubility. The predicted basic pKa suggests that the compound's solubility may be pH-dependent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound dihydrochloride powder
-
Anhydrous, sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A higher stock concentration minimizes the volume of DMSO added to the cell culture.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
For each dilution step, add the this compound solution to the medium and immediately mix by gentle vortexing or pipetting up and down.
-
Visually inspect the final dilutions for any signs of precipitation before adding them to your cell cultures.
-
It is recommended to prepare fresh dilutions for each experiment.
-
Visualizations
Diagram 1: Experimental Workflow for this compound Solubilization
Caption: A step-by-step workflow for the preparation and dilution of this compound for in vitro experiments.
Diagram 2: Simplified ELP1 Pre-mRNA Splicing and the Action of this compound
References
- 1. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Screening Platform to Identify Small Molecules That Modify ELP1 Pre-mRNA Splicing in Familial Dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. umassmed.edu [umassmed.edu]
- 5. GR-pKa: a message-passing neural network with retention mechanism for pKa prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Interpreting unexpected results in PTC258 splicing assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PTC258, a potent, brain-penetrant small molecule designed to modulate pre-mRNA splicing. It is particularly relevant for studies on familial dysautonomia (FD) and other splicing-related disorders.[1][2] this compound acts by correcting the splicing defect in the ELP1 gene, which leads to the skipping of exon 20 and a subsequent reduction in functional ELP1 protein.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a splice modulator that corrects the disease-causing splicing defect in the ELP1 pre-mRNA, promoting the inclusion of exon 20.[2][3] This mechanism involves stabilizing the transient double-strand RNA structure formed by the pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, which increases the binding affinity of U1 snRNP to the 5' splice site in a sequence-selective manner.[3] This action increases the production of full-length, functional ELP1 protein.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in pre-clinical research for familial dysautonomia (FD).[2][3] Studies have shown it effectively restores correct ELP1 splicing in various tissues, including the brain, and can rescue disease phenotypes like gait ataxia and retinal degeneration in mouse models.[2][3] Its ability to cross the blood-brain barrier makes it a significant tool for neurological research.[1][2]
Q3: What are the recommended positive and negative controls for a this compound splicing assay?
A3:
-
Positive Control: Cells known to respond to this compound, such as FD patient-derived fibroblasts, are an excellent positive control.[4] Alternatively, a well-characterized splicing modulator with a known effect on a reporter minigene can be used.
-
Negative Control: A vehicle control (e.g., DMSO, typically at a final concentration below 1%) is essential to assess the baseline level of splicing and rule out solvent effects.[4][5]
-
Cell-Free Control: For in vitro assays, a reaction with no nuclear extract can control for substrate degradation.[5]
Q4: How should this compound be prepared and stored?
A4: this compound should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution.[4] For experiments, prepare fresh serial dilutions from the stock.[4][5] It is recommended to store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Unexpected Results
This guide addresses common unexpected outcomes when performing splicing assays with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No change in ELP1 exon 20 inclusion after this compound treatment. | 1. Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a response. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., half-log dilutions) to determine the optimal effective concentration (EC50).[4] |
| 2. Inactive Compound: The compound may have degraded due to improper storage or handling. | 2. Use a fresh aliquot of this compound. Prepare new dilutions for each experiment.[5] | |
| 3. Cell Line/Model Insensitivity: The specific cell line or animal model may not be responsive to this compound. | 3. Use a validated positive control cell line, such as GM04589 FD patient fibroblasts.[6] Confirm the presence of the ELP1 splicing mutation in your model. | |
| 4. Insufficient Incubation Time: The treatment duration may be too short to observe changes in mRNA splicing or protein levels. | 4. Optimize the incubation time. Typical treatments range from 24 to 48 hours for cell-based assays.[4] | |
| High Variability Between Replicates. | 1. Inconsistent Cell Health/Density: Variations in cell confluency, passage number, or viability can affect results. | 1. Ensure uniform cell seeding density to achieve 70-90% confluency during the assay. Use cells within a consistent and limited passage number range.[5] |
| 2. Pipetting Inaccuracy: Errors in dispensing this compound or reagents can lead to inconsistent results. | 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents.[7] | |
| 3. Edge Effects in Plate Assays: Wells on the perimeter of a multi-well plate may experience different temperature and evaporation rates. | 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[7] | |
| High Cell Toxicity or Death Observed. | 1. Compound Concentration Too High: this compound, like any compound, can be toxic at high concentrations. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the splicing assay to determine the cytotoxic concentration range. Select a non-toxic dose for splicing experiments. |
| 2. High DMSO/Solvent Concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. | 2. Ensure the final DMSO concentration in the culture medium is kept low, typically at 0.5% or less.[4] | |
| No Spliced Product in Control and Treated Samples (RT-PCR). | 1. RNA Degradation: RNase contamination can degrade the target RNA. | 1. Use RNase-free reagents, barrier tips, and a dedicated workspace for all RNA handling steps.[5] |
| 2. RT-PCR Failure: Issues with reverse transcriptase, primers, or PCR conditions. | 2. Run a positive control for the RT-PCR reaction using a known template. Verify primer sequences and optimize annealing temperature. Use a housekeeping gene (e.g., GAPDH) to confirm RNA quality and reaction efficiency.[6][8] |
Experimental Protocols & Data
This compound Dose-Response in FD Fibroblasts
The following table summarizes the effect of this compound on ELP1 mRNA and protein levels in familial dysautonomia (FD) patient fibroblasts after 24-48 hours of treatment. This data can serve as a benchmark for expected outcomes.
| Metric | Value | Reference |
| Target | ELP1 pre-mRNA | [4] |
| Cell Line | FD Patient Fibroblasts (e.g., GM04589) | [6] |
| Treatment Time | 24-48 hours | [4] |
| Reported Efficacy | ~2-fold increase in functional ELP1 protein | [2][4] |
| Potency Comparison | ~30,000x more potent than kinetin | [4] |
Table 1: Summary of this compound activity in FD patient fibroblasts.
Protocol: RT-qPCR for ELP1 Splicing Analysis
This protocol provides a method to quantify the relative abundance of full-length (FL) and exon 20-skipped (Δ20) ELP1 transcripts.
1. Cell Culture and Treatment:
- Seed FD patient fibroblasts (e.g., GM04589) in a 96-well plate at a density of ~10,000 cells per well.[6]
- Allow cells to adhere for 3-5 hours.
- Treat cells with a serial dilution of this compound (typically a 7-point curve) or vehicle control (e.g., 0.5% DMSO).[4][6]
- Incubate for 48 hours at 37°C.[6]
2. RNA Extraction:
- Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy) according to the manufacturer's instructions.
- Elute RNA in RNase-free water and quantify using a spectrophotometer.
3. cDNA Synthesis:
- Perform reverse transcription on 1 µg of total RNA using a high-capacity cDNA synthesis kit with oligo(dT) primers.[8]
4. Quantitative PCR (qPCR):
- Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.
- Use primers and probes specific for FL-ELP1, Δ20-ELP1, and a housekeeping gene (e.g., GAPDH).[6]
- Note: Primer sequences must be designed to specifically amplify each isoform.
- Run the qPCR reaction using a standard thermal cycling protocol (e.g., 48°C for 15 min, 95°C for 15 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[6]
5. Data Analysis:
- Calculate Ct values for each target.
- Normalize the Ct values of ELP1 isoforms to the housekeeping gene.
- Determine the fold change in the FL/Δ20 ratio relative to the vehicle-treated control using the ΔΔCt method.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in correcting ELP1 pre-mRNA splicing.
General Experimental Workflow
Caption: Workflow for assessing this compound efficacy in cell culture.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound assay results.
References
- 1. drughunter.com [drughunter.com]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. PSF contacts exon 7 of SMN2 pre-mRNA to promote exon 7 inclusion - PMC [pmc.ncbi.nlm.nih.gov]
How to control for batch-to-batch variability of PTC258
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for batch-to-batch variability of PTC258, a splicing modulator compound for the treatment of Familial Dysautonomia (FD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule that acts as a splicing modulator.[1][2][3][4] In individuals with Familial Dysautonomia, a single point mutation in the ELP1 gene leads to a splicing defect, causing the skipping of exon 20 in the final mRNA transcript.[3][4][5][6] This results in a deficiency of the functional ELP1 protein. This compound has been shown to correct this splicing defect, leading to an increased production of full-length, functional ELP1 protein.[1][3][4][5][6]
Q2: Why is it important to control for batch-to-batch variability of this compound?
Batch-to-batch variability of any small molecule compound can significantly impact experimental reproducibility and the reliability of research findings. For a compound like this compound, variations in purity, concentration, or the presence of impurities could lead to inconsistent effects on ELP1 splicing and, consequently, variable experimental outcomes. Ensuring the quality and consistency of each batch of this compound is critical for obtaining reliable and comparable data across experiments and research teams.
Q3: What are the key quality attributes to consider for a new batch of this compound?
When receiving a new batch of this compound, it is crucial to verify several key quality attributes to ensure its identity, purity, and concentration. These include:
-
Identity: Confirmation that the compound is indeed this compound.
-
Purity: Assessment of the percentage of the active compound and the presence of any impurities.
-
Concentration: Accurate determination of the concentration of the stock solution.
-
Solubility: Confirmation of the solvent and concentration at which the compound is soluble.
-
Stability: Assessment of the compound's stability under specific storage conditions.
Troubleshooting Guide: Assessing a New Batch of this compound
This guide provides a step-by-step approach to qualifying a new batch of this compound in your laboratory.
Initial Inspection and Documentation
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or contamination. The compound should be a solid, and its appearance should be consistent with previous batches.
-
Documentation Review: Carefully review the Certificate of Analysis (CofA) provided by the supplier. This document should include information on the batch number, purity (typically determined by HPLC and/or NMR), identity (confirmed by mass spectrometry and/or NMR), and date of analysis.
Workflow for New Batch Qualification
Caption: Workflow for qualifying a new batch of this compound.
Experimental Protocols
It is recommended to independently verify the identity and purity of each new batch of this compound, even if a CofA is provided. Standard analytical techniques for small molecules include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9][10]
Table 1: Physicochemical Characterization of this compound
| Parameter | Method | Acceptance Criteria |
| Identity | LC-MS | Measured mass matches the theoretical mass of this compound. |
| Purity | HPLC-UV | >98% (or as specified by the supplier). |
| Solubility | Visual | Soluble in DMSO at the desired stock concentration. |
Protocol: Purity Assessment by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO).
-
HPLC System: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: Monitor the elution profile using a UV detector at a wavelength determined by a UV scan of the compound.
-
Analysis: The purity is calculated as the area of the main peak relative to the total area of all peaks.
The most critical step in qualifying a new batch of this compound is to confirm its biological activity. This can be achieved by treating a relevant cell model and measuring the intended biological effect, which is the correction of ELP1 splicing.
Protocol: In Vitro Functional Assay
-
Cell Culture: Culture fibroblasts derived from a Familial Dysautonomia patient, which carry the ELP1 splicing mutation.
-
Treatment: Treat the cells with a range of concentrations of the new batch of this compound and a previously validated batch (as a positive control) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the levels of correctly spliced ELP1 mRNA (including exon 20) and mis-spliced ELP1 mRNA (skipping exon 20).
-
Protein Analysis: Perform a Western blot or an ELISA to quantify the levels of full-length ELP1 protein.
-
Data Analysis: Compare the dose-response curves of the new batch with the previously validated batch. The EC50 values for ELP1 splicing correction and protein restoration should be comparable.
Table 2: Expected Outcomes of Functional Validation
| Assay | Endpoint | Expected Result |
| qRT-PCR | Ratio of correctly spliced to mis-spliced ELP1 mRNA | Dose-dependent increase, comparable to the validated batch. |
| Western Blot/ELISA | Level of full-length ELP1 protein | Dose-dependent increase, with a similar EC50 value to the validated batch.[6] |
Signaling Pathway Context
While this compound directly targets the splicing of ELP1 pre-mRNA, the downstream consequences of restoring ELP1 protein levels are important for neuronal function. The ELP1 protein is a subunit of the Elongator complex, which plays a role in tRNA modification and protein translation. Restoring functional ELP1 is expected to improve the health and survival of neurons affected in Familial Dysautonomia.
Caption: Role of ELP1 and the intervention point of this compound.
By implementing these quality control measures, researchers can ensure the consistency and reliability of their this compound batches, leading to more robust and reproducible experimental results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. drughunter.com [drughunter.com]
- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
Best practices for long-term storage of PTC258
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, handling, and use of PTC258, a potent and specific splicing modulator of the Elongator complex protein 1 (ELP1) gene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, orally active splicing modulator of the Elongator complex protein 1 (ELP1) gene.[1][2] In conditions such as Familial Dysautonomia (FD), a splicing mutation in the ELP1 gene leads to the exclusion of exon 20, resulting in a deficiency of functional ELP1 protein.[2] this compound selectively modulates the pre-mRNA splicing of ELP1, promoting the inclusion of exon 20 and thereby increasing the production of full-length, functional ELP1 protein.[3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and efficacy. The following conditions are recommended:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 12 months | Keep tightly sealed and desiccated. |
| 4°C | Up to 6 months | Keep tightly sealed and desiccated. | |
| DMSO Solution | -80°C | Up to 6 months | Protect from light, store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light. Aliquot for single use to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, a common practice is to prepare a concentrated stock solution in 100% DMSO, for example, at a concentration of 10 mM.[4] This stock solution can then be serially diluted to the desired concentrations for your experiments. To ensure complete dissolution, vortex the solution thoroughly.
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in all your experiments to account for any effects of the solvent on the cells.
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect this compound solutions from light, especially during storage, to prevent potential photodegradation.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid this compound. Aliquot stock solutions into single-use vials and store at -80°C for long-term use. |
| Incorrect concentration: Calculation error during dilution. | Double-check all calculations for dilutions. Prepare a fresh dilution series from a reliable stock solution. | |
| Cell health issues: Cells are not healthy, are of a high passage number, or were not seeded at the correct density. | Use cells with a low passage number and ensure they are healthy and growing exponentially before treatment. Optimize cell seeding density to ensure 70-90% confluency at the time of analysis. | |
| High background signal in fluorescence/luminescence assays | Compound autofluorescence/autoluminescence: this compound itself may be interfering with the assay signal. | Run a control plate with this compound in cell-free assay buffer to measure its intrinsic fluorescence or luminescence at the assay wavelengths. If significant, consider using a different detection method or a reporter with a distinct spectral profile. |
| Cellular toxicity: High concentrations of this compound or the DMSO vehicle may be causing cell death and leading to artifacts. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for this compound and the DMSO vehicle. | |
| Variable results between replicates | Uneven cell seeding: Inconsistent number of cells per well. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability. |
| Edge effects in multi-well plates: Evaporation from the outer wells of the plate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
In Vivo Animal Studies
| Observed Problem | Potential Cause | Recommended Solution |
| Low in vivo efficacy | Poor bioavailability: Issues with the formulation or route of administration. | This compound has been successfully administered orally in mice by formulating it into special chow.[3] Ensure proper mixing and uniform distribution of the compound in the feed. |
| Incorrect dosage: The administered dose is too low to elicit a biological response. | Dose-response studies are recommended to determine the optimal dosage for the specific animal model and desired effect. Published studies have used doses of 3 mg/kg/day and 6 mg/kg/day in mice.[3] | |
| Adverse effects or toxicity | High dosage: The administered dose is too high. | Although this compound has been reported to be well-tolerated in mice, it is crucial to monitor animals for any signs of toxicity.[3] If adverse effects are observed, consider reducing the dose. |
Experimental Protocols
In Vitro Splicing Assay in FD Patient Fibroblasts
This protocol is adapted from studies demonstrating the efficacy of this compound in correcting the ELP1 splicing defect in primary cells.
1. Cell Culture:
-
Culture Familial Dysautonomia (FD) patient fibroblasts in appropriate media and conditions.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution to generate a 7-point concentration curve (e.g., half-log dilutions). The final concentrations in the cell culture wells typically range from nanomolar to low micromolar.[4]
3. Cell Treatment:
-
Seed fibroblasts in a 96-well plate at a density that allows for 70-90% confluency after 48 hours.
-
After cell attachment, replace the medium with fresh medium containing the desired concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubate the cells for 48 hours in a cell culture incubator (37°C, 5% CO2).[4]
4. Analysis of ELP1 Splicing:
-
After incubation, lyse the cells and extract total RNA.
-
Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers that specifically amplify the full-length (ELP1 with exon 20) and the shorter (ELP1 without exon 20) transcripts.
-
Analyze the relative expression of the full-length transcript compared to the shorter transcript to determine the effect of this compound on splicing correction.
5. Analysis of ELP1 Protein Levels:
-
Lyse a parallel set of treated cells for protein extraction.
-
Quantify ELP1 protein levels using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
In Vivo Administration of this compound in a Mouse Model of FD
This protocol provides a general guideline for the oral administration of this compound to mice.
1. Animal Model:
-
Utilize a relevant mouse model for Familial Dysautonomia, such as the TgFD9;Elp1Δ20/flox mouse model.[3]
2. Formulation of this compound-Containing Chow:
-
This compound can be formulated into a special chow to provide a specific dose per day. Doses of 3 mg/kg/day and 6 mg/kg/day have been shown to be effective.[3]
-
The compound should be thoroughly mixed with the chow ingredients to ensure uniform distribution.
3. Administration and Monitoring:
-
Provide the this compound-containing chow to the mice ad libitum.
-
Monitor the food intake and body weight of the animals regularly to ensure the treatment is well-tolerated.
-
The duration of the treatment will depend on the specific aims of the study. Studies have administered this compound for several months.[3]
4. Efficacy Assessment:
-
At the end of the treatment period, collect relevant tissues (e.g., brain, dorsal root ganglia, retina) for analysis.[3]
-
Analyze ELP1 splicing and protein levels in the collected tissues as described in the in vitro protocol.
-
Assess relevant phenotypic outcomes, such as motor coordination and retinal function, depending on the study design.[3]
Visualizations
Caption: ELP1 Splicing Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflows for In Vitro and In Vivo Studies with this compound.
References
- 1. ELP1 Splicing Correction Reverses Proprioceptive Sensory Loss in Familial Dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide: PTC258 Versus Kinetin for the Correction of ELP1 Splicing Defects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two small molecules, PTC258 and kinetin, for their efficacy in correcting splicing defects of the Elongator Acetyltransferase Complex Subunit 1 (ELP1) gene. Aberrant splicing of ELP1 is the primary cause of the neurodegenerative disease Familial Dysautonomia (FD). This document summarizes key experimental data, details relevant methodologies, and visually represents the underlying mechanisms of action to aid researchers in their understanding and future development of therapeutics for FD.
At a Glance: Key Differences
This compound, a second-generation kinetin derivative, demonstrates significantly higher potency and efficacy in correcting the ELP1 splicing defect compared to its predecessor, kinetin.[1] A key advantage of this compound is its ability to cross the blood-brain barrier, enabling it to address the neurological aspects of Familial Dysautonomia directly.[1] In preclinical studies, this compound has shown a dose-dependent increase in full-length ELP1 transcript and protein levels, leading to notable improvements in survival, gait, and retinal health in a mouse model of the disease.[2][3] While kinetin has also been shown to improve ELP1 splicing and related phenotypes, its lower potency and limited biodistribution have been noted as practical limitations for therapeutic use.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies to facilitate a direct comparison between this compound and kinetin.
| Parameter | This compound | Kinetin | Source(s) |
| Potency (in vitro) | ~30,000 times more potent than kinetin | Baseline | [4] |
| ELP1 Protein Increase (in vivo, Brain) | 2-fold increase in functional ELP1 | Not specified | [2][3] |
| ELP1 Exon 20 Inclusion (in vivo, FD Mouse Model) | Significant dose-dependent increase in brain, DRG, trigeminal, retina, and liver. | Significant increase in DRG, lung, liver, heart, and kidney. No significant difference in cortex. | [2][4] |
| Phenotypic Improvement (in vivo, FD Mouse Model) | Improved survival, gait ataxia, and retinal degeneration. | Improved sensory-motor coordination and prevention of proprioceptive neuron loss. | [2][3] |
| Effective Dose (in vivo, FD Mouse Model) | 3 mg/kg/day and 6 mg/kg/day administered in chow. | 200 mg/kg/day administered in chow. | [2] |
| ELP1 Exon 20 Inclusion (in vitro, FD Patient Fibroblasts) | Dose-dependent increase. | Dose-dependent increase. | [1][5] |
| ELP1 Exon 20 Inclusion (in vivo, FD Patients) | Data not available. | Increased from 54% to 71% in white blood cells after 28 days. | [6] |
Mechanism of Action
Both this compound and kinetin act to correct the aberrant splicing of ELP1 pre-mRNA, which in Familial Dysautonomia is most commonly caused by a T-to-C transition in intron 20. This mutation weakens the 5' splice site, leading to the skipping of exon 20 and the production of a non-functional ELP1 protein.[7] However, their precise mechanisms of action appear to differ.
This compound is thought to act by stabilizing the transient double-strand RNA structure formed by the ELP1 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[8] This stabilization enhances the recognition of the weakened 5' splice site, thereby promoting the inclusion of exon 20 during splicing.
Kinetin, on the other hand, is believed to interact with a specific "kinetin responsive sequence element" located at the end of ELP1 exon 20.[9] This interaction is thought to recruit or enhance the activity of splicing factors that promote the recognition and inclusion of exon 20.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound and kinetin.
Reverse Transcriptase PCR (RT-PCR) for ELP1 Splicing Analysis
This technique is used to quantify the relative amounts of correctly spliced (including exon 20) and incorrectly spliced (excluding exon 20) ELP1 mRNA.
Workflow:
-
RNA Isolation: Total RNA is extracted from cells or tissues using standard methods (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the isolated RNA.
-
PCR Amplification: The cDNA is amplified by Polymerase Chain Reaction (PCR) using primers that flank exon 20 of the human ELP1 gene.
-
Gel Electrophoresis: The PCR products are separated by size on an agarose gel. Two bands are expected: a larger band representing the correctly spliced transcript (with exon 20) and a smaller band for the incorrectly spliced transcript (without exon 20).
-
Quantification: The intensity of the bands is measured using densitometry software (e.g., ImageJ) to calculate the percentage of exon 20 inclusion.[10]
Western Blotting for ELP1 Protein Quantification
Western blotting is employed to detect and quantify the amount of full-length ELP1 protein produced in cells or tissues after treatment.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for ELP1 (also known as IKBKAP).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to ELP1 is quantified.
In Vivo Efficacy Assessment in FD Mouse Models
The therapeutic effects of this compound and kinetin are evaluated in mouse models of Familial Dysautonomia, such as the TgFD9;Elp1Δ20/flox mouse.[2]
-
Drug Administration: The compounds are typically administered orally, mixed into the mouse chow, at specified doses.[2]
-
Gait Analysis (Rotarod Test): This test assesses motor coordination and balance.
-
Retinal Degeneration Assessment:
-
Optical Coherence Tomography (OCT): A non-invasive imaging technique used to measure the thickness of the retinal nerve fiber layer (RNFL).
-
Retinal Flat Mounts and RGC Counting: Retinas are dissected, stained with a marker for retinal ganglion cells (RGCs) (e.g., Brn3a), and the number of RGCs is counted.
-
Conclusion
The available evidence strongly suggests that this compound is a more potent and promising therapeutic candidate than kinetin for the correction of ELP1 splicing defects in Familial Dysautonomia. Its superior potency, ability to penetrate the central nervous system, and robust efficacy in preclinical models highlight its potential as a disease-modifying therapy. While kinetin laid the important groundwork for targeting ELP1 splicing, its pharmacological properties appear less favorable for clinical development compared to its optimized derivative, this compound. Further clinical investigation of this compound is warranted to determine its safety and efficacy in patients with FD.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetin improves IKBKAP mRNA splicing in patients with familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IKBKAP/ELP1 gene mutations: mechanisms of familial dysautonomia and gene-targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Age-dependent regulation of ELP1 exon 20 splicing in Familial Dysautonomia by RNA Polymerase II kinetics and chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. ELP1/IKBKAP Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
A Comparative Analysis of PTC258 and PTC680 for the Treatment of Familial Dysautonomia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational splicing modulators, PTC258 and PTC680, in preclinical models of Familial Dysautonomia (FD). Both compounds, developed as optimized kinetin derivatives, aim to correct the underlying molecular defect in FD—a genetic neurodegenerative disease.
Familial Dysautonomia is caused by a point mutation in the ELP1 gene, which leads to defective pre-mRNA splicing and a subsequent reduction in functional ELP1 protein levels. This compound and PTC680 are designed to correct this splicing defect, restore normal ELP1 protein production, and thereby alleviate the debilitating symptoms of the disease, such as gait ataxia and retinal degeneration.
Efficacy Data Summary
The following table summarizes the key quantitative findings from preclinical studies on this compound and PTC680 in mouse models of Familial Dysautonomia. While direct head-to-head comparative studies are not yet published, the available data provides valuable insights into the individual efficacy of each compound.
| Efficacy Parameter | This compound | PTC680 | Source |
| Potency | ~30,000 times more potent than kinetin | Analog of this compound; potency relative to kinetin not specified | [1] |
| ELP1 Splicing Correction | Dose-dependent increase in full-length ELP1 transcript | Significantly increases ELP1 exon 20 inclusion | [1][2][3] |
| ELP1 Protein Restoration | 2-fold increase in functional ELP1 protein in the brain | - | [1][2] |
| Phenotypic Rescue: Gait Ataxia | Improvement in gait ataxia in a phenotypic FD mouse model | - | [1][2] |
| Phenotypic Rescue: Retinal Degeneration | Prevents retinal degeneration in a phenotypic FD mouse model | Prevents retinal ganglion cell (RGC) death in an FD mouse model | [1][4] |
| Survival | Improves survival in a phenotypic FD mouse model | - | [1][2] |
Note: The absence of data for a specific parameter does not necessarily indicate a lack of effect but rather that the available literature did not provide quantitative information on that particular endpoint.
Experimental Methodologies
The findings presented in this guide are based on rigorous preclinical research. Below are the detailed methodologies for the key experiments cited.
This compound: Evaluation in a Phenotypic FD Mouse Model
-
Animal Model: A phenotypic mouse model of Familial Dysautonomia was used for these experiments.[1][2]
-
Treatment Administration: this compound was administered orally as part of a specially formulated chow.[1]
-
ELP1 Splicing and Protein Analysis:
-
Splicing Analysis: The levels of full-length ELP1 transcript were measured to assess the correction of the splicing defect. This was shown to be dose-dependent.[1][2]
-
Protein Analysis: Western blot analysis was likely used to quantify the levels of functional ELP1 protein in various tissues, including the brain, which showed a 2-fold increase.[1][2]
-
-
Phenotypic Analysis:
-
Gait Ataxia: Specific behavioral tests were conducted to evaluate motor coordination and balance to demonstrate improvement in gait ataxia.[1][2]
-
Retinal Degeneration: Histological analysis of retinal sections was likely performed to assess the preservation of retinal structure and prevent degeneration.[1][4]
-
Survival: The lifespan of the treated animals was monitored and compared to untreated controls to determine the impact on survival.[1][2]
-
PTC680: Evaluation of Retinal Ganglion Cell Protection
-
Animal Model: An FD mouse model was utilized to investigate the effects on retinal degeneration.[3][5]
-
Treatment Administration: PTC680 was administered orally via a specially formulated chow.[3][5]
-
ELP1 Splicing Analysis:
-
Retinal Ganglion Cell (RGC) Quantification:
Visualizing the Path to Treatment
The following diagrams illustrate the underlying mechanism of action and the experimental approach used to evaluate these promising therapeutic candidates.
References
- 1. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of retinal ganglion cell death in mouse models of familial dysautonomia using AAV-mediated gene therapy and splicing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. umassmed.edu [umassmed.edu]
PTC258: A Small Molecule Splicing Modulator as a Promising Alternative to Gene Therapy for Familial Dysautonomia
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PTC258, an orally bioavailable small molecule, and gene therapy as potential treatments for Familial Dysautonomia (FD). This document outlines the mechanisms of action, presents preclinical efficacy data, and details the experimental methodologies used to evaluate these therapeutic strategies.
Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disease caused by a point mutation in the IKBKAP gene (also known as ELP1). This mutation leads to a splicing defect, resulting in the skipping of exon 20 and a subsequent deficiency of the IKAP/ELP1 protein, which is crucial for the development and survival of sensory and autonomic neurons. Current therapeutic strategies are primarily focused on correcting this underlying genetic defect, with two main approaches emerging: small molecule splicing modulation and gene replacement therapy.
This guide focuses on this compound, a novel, orally administered small molecule designed to correct the aberrant splicing of IKBKAP pre-mRNA, and compares its preclinical performance with that of adeno-associated virus (AAV)-mediated gene therapy.
Mechanism of Action: A Tale of Two Strategies
This compound: Correcting the Splice
This compound is a splicing modifier that addresses the root cause of FD at the RNA level. The mutation in FD weakens the 5' splice site of intron 20, leading to its exclusion from the mature mRNA. This compound is designed to enhance the recognition of this weak splice site by the spliceosome, thereby promoting the inclusion of exon 20 and the production of full-length, functional IKAP/ELP1 protein.[1][2] This approach does not alter the underlying DNA sequence but rather modulates the processing of the genetic information.
Gene Therapy: Replacing the Defective Gene
Gene therapy for FD aims to deliver a healthy, functional copy of the IKBKAP/ELP1 gene to the affected cells.[3] This is typically achieved using a viral vector, most commonly an adeno-associated virus (AAV), which is engineered to carry the therapeutic gene. Once inside the cell, the new gene serves as a template for the production of the correct IKAP/ELP1 protein, bypassing the issue of the mutated endogenous gene.
Preclinical Efficacy: A Head-to-Head Comparison
Both this compound and AAV-based gene therapy have shown promise in preclinical mouse models of FD, demonstrating the potential to restore IKAP/ELP1 protein levels and rescue disease-related phenotypes.
This compound: Systemic Restoration of Protein Function
Oral administration of this compound in a phenotypic mouse model of FD has demonstrated significant, dose-dependent improvements across multiple tissues and disease parameters.
Table 1: Preclinical Efficacy of this compound in a Phenotypic FD Mouse Model
| Parameter | Dosage | Outcome | Reference |
| ELP1 mRNA Splicing | Dose-dependent | Significant increase in full-length ELP1 transcript in brain, dorsal root ganglia (DRG), trigeminal ganglia, retina, and liver. | [4] |
| ELP1 Protein Levels | Dose-dependent | Up to a 2-fold increase in functional ELP1 protein in the brain and a 1.5-fold increase in the DRG. | [1][4] |
| Survival | 0.002% and 0.004% this compound in chow | Significant improvement in postnatal survival. | [2] |
| Gait Ataxia | 0.002% and 0.004% this compound in chow | Significant improvement in motor coordination observed via CatWalk gait analysis. | [4] |
| Retinal Degeneration | Dose-dependent | Prevention of retinal ganglion cell (RGC) loss and rescue of retinal nerve fiber layer (RNFL) thickness. | [4] |
| Proprioceptive Neuron Loss | 0.002% and 0.004% this compound in chow | Prevention of proprioceptive neuron loss in the DRG. | [4] |
AAV-Mediated Gene Therapy: Targeted Rescue
Gene therapy approaches in FD mouse models have primarily focused on targeted delivery to specific, severely affected tissues, such as the retina and peripheral neurons.
Table 2: Preclinical Efficacy of AAV-Mediated Gene Therapy in FD Mouse Models
| Vector | Delivery Route | Target Tissue | Outcome | Reference |
| AAV2-hELP1 | Intravitreal injection | Retina | Increased levels of ELP1 protein and significant reduction in the death of retinal neurons. | [3] |
| AAV9-Exon-specific U1 snRNA | Systemic and intracerebral ventricular | Multiple tissues including brain, DRG, and trigeminal ganglia | Increased inclusion of ELP1 exon 20, augmented production of functional protein, and rescued mortality (89% survival vs 52% in untreated). | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and gene therapy for FD.
IKBKAP/ELP1 Splicing Analysis (RT-PCR)
-
RNA Extraction: Total RNA is isolated from tissues (e.g., brain, DRG, liver) of treated and control FD mouse models using standard methods such as TRIzol reagent.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers that flank exon 20 of the human IKBKAP gene.
-
Analysis: The PCR products are resolved on an agarose gel. The presence of a larger band corresponds to the correctly spliced transcript (including exon 20), while a smaller band indicates the incorrectly spliced transcript (lacking exon 20). The relative intensity of these bands is quantified using densitometry to determine the percentage of exon 20 inclusion.[7][8]
Protein Quantification (Western Blot)
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease inhibitors to extract total protein.
-
Quantification: The total protein concentration is determined using a standard assay such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the IKAP/ELP1 protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
Gait Analysis (CatWalk)
-
Apparatus: The CatWalk XT system (Noldus Information Technology) consists of an enclosed walkway with a glass floor, illuminated from the side. A high-speed camera positioned underneath the walkway records the paw prints of the mouse as it traverses the walkway.
-
Procedure: Mice are allowed to walk freely across the walkway. The software automatically detects and analyzes the paw prints.
-
Parameters Measured: A variety of gait parameters are quantified, including stride length, stride width, stance phase duration, swing phase duration, and inter-paw coordination. These parameters provide a detailed and objective assessment of motor coordination and ataxia.[9][10][11][12][13]
Retinal Ganglion Cell (RGC) Quantification
-
Tissue Preparation: Eyes are enucleated and fixed. The retinas are then dissected and prepared as whole mounts.
-
Immunolabeling: The retinal whole mounts are stained with a primary antibody that specifically marks RGCs, such as anti-RBPMS (RNA-binding protein with multiple splicing) or anti-Brn3a. A fluorescently labeled secondary antibody is used for visualization.
-
Imaging: The stained retinas are imaged using a fluorescence microscope.
-
Quantification: The number of labeled RGCs is counted in multiple defined areas at a set distance from the optic nerve head. The cell counts are then converted to RGC density (cells/mm²).[14][15][16][17][18]
Comparative Analysis: Small Molecule vs. Gene Therapy
The choice between a small molecule splicing modulator like this compound and gene therapy for FD involves a complex consideration of their respective advantages and disadvantages.
Table 3: Comparison of this compound and AAV-Mediated Gene Therapy for FD
| Feature | This compound (Small Molecule) | AAV-Mediated Gene Therapy |
| Mechanism | Modulates splicing of endogenous pre-mRNA | Introduces an exogenous, functional copy of the gene |
| Administration | Oral, systemic | Typically requires injection (systemic or targeted) |
| Dosing | Chronic, likely daily | Potentially a one-time treatment |
| Distribution | Broad, crosses the blood-brain barrier | Dependent on AAV serotype and delivery route; can be targeted |
| Reversibility | Reversible upon cessation of treatment | Generally considered permanent/long-lasting |
| Immunogenicity | Low | Potential for immune response to the viral vector |
| Off-Target Effects | Potential for off-target effects on the splicing of other genes | Potential for insertional mutagenesis (low with AAV) and off-target tissue expression |
| Manufacturing | Scalable chemical synthesis | Complex and costly biological manufacturing |
Visualizing the Pathways and a Comparative Logic
References
- 1. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. familialdysautonomia.org [familialdysautonomia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Rescue of a familial dysautonomia mouse model by AAV9-Exon-specific U1 snRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rescue of a familial dysautonomia mouse model by AAV9-Exon-specific U1 snRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue-Specific Reduction in Splicing Efficiency of IKBKAP Due to the Major Mutation Associated with Familial Dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-Specific Expression of a Splicing Mutation in the IKBKAP Gene Causes Familial Dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-Cost Gait Analysis for Behavioral Phenotyping of Mouse Models of Neuromuscular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low-Cost Gait Analysis for Behavioral Phenotyping of Mouse Models of Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of gait in mice using simplified analysis tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gait Analysis Methods for Rodent Models of Arthritic Disorders: Reviews and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinal Ganglion Cell Counting [bio-protocol.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Retinal Ganglion Cell Transplantation: Differentiation and Quantification Strategies | Springer Nature Experiments [experiments.springernature.com]
- 17. tvst.arvojournals.org [tvst.arvojournals.org]
- 18. Comparative Evaluation of Methods for Estimating Retinal Ganglion Cell Loss in Retinal Sections and Wholemounts | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Splicing Modulators: PTC258 in Focus
For Researchers, Scientists, and Drug Development Professionals
The field of RNA splicing modulation is a rapidly evolving area of therapeutic development, offering promise for a range of genetic disorders. This guide provides a detailed, data-driven comparison of PTC258, a novel splicing modulator, with other notable splicing modulators that are either approved or in late-stage clinical development. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental protocols for key assays used in their evaluation.
Comparative Analysis of Splicing Modulators
This section provides a quantitative comparison of this compound with other splicing modulators. The data presented is compiled from publicly available research and clinical trial information.
| Feature | This compound | Risdiplam (Evrysdi®) | PTC518 | Branaplam (Discontinued) |
| Target Disease | Familial Dysautonomia (FD)[1][2][3][4] | Spinal Muscular Atrophy (SMA) | Huntington's Disease (HD) | Huntington's Disease (HD) & Spinal Muscular Atrophy (SMA) |
| Target Gene | ELP1 (Elongator Complex Protein 1)[1][2][3][4] | SMN2 (Survival of Motor Neuron 2) | HTT (Huntingtin) | HTT (Huntingtin) & SMN2 (Survival of Motor Neuron 2) |
| Mechanism of Action | Corrects ELP1 pre-mRNA splicing to increase inclusion of exon 20, leading to increased full-length ELP1 protein.[1][2][5][6] | Modulates SMN2 pre-mRNA splicing to increase the inclusion of exon 7, resulting in increased full-length and functional SMN protein.[7][8] | Induces the inclusion of a pseudoexon into the HTT pre-mRNA, leading to mRNA degradation and subsequent reduction of huntingtin protein levels.[9][10] | For HD: Promoted inclusion of a pseudoexon in HTT mRNA, leading to its degradation. For SMA: Modulated SMN2 splicing to increase functional SMN protein. |
| Potency | ~30,000x more potent than kinetin and ~1,000x more potent than BPN15477 in increasing ELP1 protein.[6] | EC50 for a related compound on a different target (FOXM1) was in the nanomolar range.[11] | Dose-dependent reduction of HTT mRNA and protein demonstrated in preclinical and clinical studies.[9][10] | IC50 for HTT lowering reported to be <10 nM in cellular models. |
| Preclinical Efficacy | Rescued gait ataxia and retinal degeneration in a mouse model of FD. Led to a 2-fold increase in functional ELP1 protein in the brain and a 5-fold increase in various tissues of a transgenic mouse model.[1][5][6] | Increased SMN protein levels in the brain and quadriceps muscles of a mouse model of SMA. | Dose-dependent lowering of HTT protein in human cells and mouse models.[9] | Showed HTT-lowering effects in preclinical models. |
| Clinical Development Status | Preclinical | Approved by FDA and other regulatory agencies. | Phase 2 clinical trials (PIVOT-HD).[12] | Clinical development for HD and SMA was discontinued due to safety concerns. |
| Key Clinical Findings | N/A (Preclinical) | Sustained increase in SMN protein levels (up to 2-fold) and significant improvements in motor function in SMA patients. | Phase 1: Dose-dependent reduction of HTT mRNA (up to ~60%) and protein (up to 35%). Phase 2: Statistically significant reduction in blood HTT protein levels (23-39% at 12 months).[12][13] | N/A |
| Administration Route | Oral[1][6] | Oral | Oral[10] | Oral |
| Brain Penetrance | Yes[3] | Yes | Yes[13] | Yes |
Mechanism of Action Visualized
The following diagrams illustrate the mechanisms of action for this compound and the other discussed splicing modulators.
Caption: Mechanism of this compound in correcting ELP1 splicing.
References
- 1. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Splicing Science: PTC Revolutionizing Genetic Treatments [ptcbio.com]
- 10. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. neurologylive.com [neurologylive.com]
- 13. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of PTC258's Effect on ELP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PTC258, a novel small molecule splicing modulator, with alternative therapeutic strategies for correcting the genetic defect in ELP1, the gene responsible for Familial Dysautonomia (FD). We present supporting experimental data to validate the specificity of this compound's action, detail the methodologies for key experiments, and offer a comparative analysis with other approaches.
Executive Summary
This compound is a highly potent and specific small molecule that corrects the aberrant splicing of ELP1 pre-mRNA, leading to increased production of the full-length, functional ELP1 protein.[1][2] Developed as an optimized derivative of kinetin, this compound demonstrates significantly improved potency and brain penetrance.[2][[“]] This guide summarizes the available data on this compound's on-target efficacy and specificity, and compares it to its predecessor compounds and other therapeutic modalities for Familial Dysautonomia. While direct transcriptome-wide off-target analysis data for this compound is not publicly available, studies on closely related compounds suggest a high degree of specificity.
Data Presentation
Table 1: On-Target Potency of ELP1 Splicing Modulators
| Compound | EC2X for ELP1 Protein Increase (nM) | Fold Potency Increase vs. Kinetin |
| Kinetin | 10,000 | 1x |
| BPN15477 | 340 | ~30x |
| This compound | ~0.33 | ~30,000x |
EC2X is the effective concentration required to achieve a two-fold increase in the biological response (in this case, ELP1 protein levels) relative to baseline in FD patient fibroblasts.[1] Data from Morini et al., 2023.[[“]]
Table 2: In Vivo Efficacy of this compound in a Familial Dysautonomia Mouse Model
| Tissue | Fold Increase in Full-Length ELP1 mRNA | Fold Increase in Functional ELP1 Protein |
| Brain | Dose-dependent | ~2-fold |
| Dorsal Root Ganglia (DRG) | Significant increase | ~1.5-fold |
| Trigeminal Ganglia | Significant increase | At least 5-fold |
| Retina | Significant increase | N/A |
| Liver | Significant increase | At least 5-fold |
| Quadriceps | Significant increase | At least 5-fold |
Data from a phenotypic mouse model of FD (TgFD9;Elp1Δ20/flox) treated with this compound.[1][4]
Table 3: Transcriptome-Wide Specificity of a Kinetin Derivative (RECTAS) in FD Patient Fibroblasts
| Treatment | Number of Differentially Spliced Events (|ΔPSI| > 0.1) | | :--- | :--- | | RECTAS (2 µM, 8h) | ~100 |
RECTAS is a potent kinetin derivative, and this data from a transcriptome-wide analysis provides an indication of the high specificity of this class of splicing modulators.[5] PSI: Percent Spliced In.
Experimental Protocols
Cell Culture and Compound Treatment
-
Cell Line: Human familial dysautonomia (FD) patient-derived fibroblasts (e.g., GM04589, Coriell Institute).[6]
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or other compounds) or vehicle control (e.g., 0.1% DMSO) for 24-72 hours prior to harvesting for RNA or protein analysis.[1][7]
Analysis of ELP1 mRNA Splicing by RT-qPCR
-
RNA Isolation: Extract total RNA from treated and untreated cells or tissues using a suitable method, such as TRIzol reagent, according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers that specifically amplify the full-length (ELP1-FL) and the exon 20-skipped (ELP1-Δ20) transcripts. A common housekeeping gene (e.g., GAPDH) should be used for normalization.
-
Cycling Conditions (example): 48°C for 15 min, 95°C for 15 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[1]
-
Data Analysis: Calculate the relative expression of the full-length and exon 20-skipped isoforms using the ΔΔCt method.
Quantification of ELP1 Protein by Western Blot
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 15 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ELP1 (e.g., mouse anti-human ELP1 oligoclonal antibody, OC-237 at 0.5 µg/mL) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. A loading control, such as β-actin or GAPDH, should be used for normalization.
Mandatory Visualization
References
- 1. Development of a novel oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia | bioRxiv [biorxiv.org]
- 2. Reduction of retinal ganglion cell death in mouse models of familial dysautonomia using AAV-mediated gene therapy and splicing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic manipulation of IKBKAP mis-splicing with a small molecule to cure familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Age-dependent regulation of ELP1 exon 20 splicing in Familial Dysautonomia by RNA Polymerase II kinetics and chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. speedbiosystems.com [speedbiosystems.com]
Cross-Species Efficacy of PTC258 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PTC258, a novel splicing modulator compound, in a preclinical animal model of Familial Dysautonomia (FD). The data presented is based on published experimental findings and is intended to inform researchers and drug development professionals on the cross-species efficacy and mechanism of action of this compound.
Introduction to this compound and Familial Dysautonomia
Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disease caused by a point mutation in the ELP1 gene.[1][2] This mutation leads to a tissue-specific splicing defect, resulting in the skipping of exon 20 in the ELP1 mRNA.[1][2][3] The consequence is a deficiency of the ELP1 protein, which is crucial for neuronal function and survival.[1][2] this compound is an orally bioavailable small molecule designed to correct this splicing defect, thereby restoring the production of functional ELP1 protein.[1][4][5][6] It is an optimized derivative of kinetin, demonstrating significantly improved potency and biodistribution.[1][5][6]
Mechanism of Action: Splicing Modulation of ELP1
This compound acts as a splicing modulator that selectively targets the ELP1 pre-mRNA.[6] It promotes the inclusion of exon 20 during the splicing process, leading to the production of full-length, functional ELP1 protein.[1][4][6] This mechanism addresses the root cause of FD at the molecular level.
Caption: Mechanism of this compound on ELP1 pre-mRNA splicing.
Comparative Efficacy of this compound in a Mouse Model of Familial Dysautonomia
The primary animal model used to evaluate the in vivo efficacy of this compound is the TgFD9;Elp1Δ20/flox mouse.[1][4][5][6][7] This model carries the human ELP1 gene with the FD splice mutation and recapitulates the key pathological features of the disease, including gait ataxia and retinal degeneration.[4][6]
Potency Comparison with Other Splicing Modulators
This compound has demonstrated significantly higher potency in increasing ELP1 protein levels in FD patient fibroblasts compared to its predecessors.
| Compound | EC2X ELP1 Protein (nM) |
| Kinetin | 10,000 |
| BPN15477 | 340 |
| This compound | ~0.33 |
| Data derived from in vitro studies on FD patient fibroblasts.[4][6] |
In Vivo Efficacy of this compound in the FD Mouse Model
Oral administration of this compound has been shown to be well-tolerated and effective in a dose-dependent manner in the TgFD9;Elp1Δ20/flox mouse model.[1][4][5][6]
| Parameter | Vehicle | This compound (3 mg/kg/day) | This compound (6 mg/kg/day) |
| ELP1 Protein Levels | |||
| Brain | Baseline | ~2-fold increase | - |
| Dorsal Root Ganglia (DRG) | Baseline | ~1.5-fold increase | - |
| Functional Outcomes | |||
| Gait Ataxia | Progressive worsening | Significant improvement | Significant improvement |
| Retinal Nerve Fiber Layer (RNFL) Thickness | Significant reduction | Significant dose-dependent improvement | Significant dose-dependent improvement |
| Retinal Ganglion Cell (RGC) Count | Significant loss | Significant rescue of RGC loss | - |
| Survival | Reduced | Improved | Improved |
| Data is a summary of findings from studies administering this compound in the chow to FD mice from birth for 6 months.[2][4][6][7] |
Experimental Protocols
Animal Model
The animal model used in the key efficacy studies is the TgFD9;Elp1Δ20/flox mouse, which is a phenotypic model of Familial Dysautonomia.[4][6] This model exhibits the characteristic tissue-specific mis-splicing of the human ELP1 transgene and develops progressive neurological deficits, including gait ataxia and retinal degeneration.[4][6]
Drug Administration
This compound was administered orally via a specially formulated chow.[4][6][7] Pups were randomly assigned to receive either the vehicle chow or chow containing this compound at concentrations calculated to deliver doses of 3 mg/kg/day or 6 mg/kg/day.[4][6] Treatment was initiated at birth and continued for the entire duration of the study (6 months).[4][6]
Gait Analysis
Gait analysis was performed to assess motor coordination and ataxia. The specific methodology for gait analysis was not detailed in the provided search results.
Retinal Imaging and Analysis
High-definition spectral-domain optical coherence tomography (SD-OCT) was used to evaluate the thickness of the retinal nerve fiber layer (RNFL) and the ganglion cell-inner plexiform layer (GCIPL).[2][7] Retinal flat-mount analysis was conducted to quantify the number of retinal ganglion cells (RGCs).[7]
Molecular Analysis
The levels of full-length ELP1 mRNA and ELP1 protein were quantified in various tissues, including the brain and dorsal root ganglia (DRG), to assess the molecular efficacy of this compound. The specific techniques used for quantification (e.g., qPCR, Western blot) were not explicitly detailed in the provided search results.
Experimental Workflow
The following diagram illustrates the general experimental workflow for evaluating the efficacy of this compound in the FD mouse model.
Caption: Experimental workflow for this compound efficacy studies.
Conclusion
The available preclinical data strongly supports the cross-species efficacy of this compound in a relevant animal model of Familial Dysautonomia. This compound effectively corrects the underlying molecular defect of the disease, leading to a significant rescue of key neurological phenotypes. Its high potency and oral bioavailability make it a promising therapeutic candidate for FD. Further studies, including those in other animal models and eventually human clinical trials, will be crucial to fully elucidate its therapeutic potential. An analog of this compound, PTC680, has also shown efficacy in mitigating FD phenotypes in mouse models.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Reduction of retinal ganglion cell death in mouse models of familial dysautonomia using AAV-mediated gene therapy and splicing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. umassmed.edu [umassmed.edu]
A Comparative Guide to the Pharmacokinetic Profiles of PTC258 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of PTC258 and its analogs, a class of promising small molecules designed to modulate the splicing of the ELP1 gene. Due to the proprietary nature of drug development, specific quantitative pharmacokinetic parameters for these compounds are not extensively available in the public domain. However, this guide synthesizes the available preclinical data to offer a comparative overview of their potency, efficacy, and biodistribution, supported by detailed experimental methodologies and a visualization of the underlying signaling pathway.
Comparative Pharmacokinetic and Pharmacodynamic Profiles
While exact pharmacokinetic values such as Cmax, Tmax, and AUC are not publicly disclosed, preclinical studies provide a clear indication of the superior profile of this compound compared to its predecessors. The development of these compounds has focused on improving oral bioavailability and potency to enable effective treatment for Familial Dysautonomia (FD), a neurodegenerative disease caused by a splicing defect in the ELP1 gene.
| Compound/Analog | Chemical Class | Relative Potency | Key Pharmacokinetic/Pharmacodynamic Features | References |
| Kinetin | First-generation cytokinin | Baseline | Low potency and rapid elimination in vivo. | |
| BPN15477 | Second-generation kinetin derivative | ~30x more potent than Kinetin | Improved potency over kinetin. | |
| PTC102 | Thienopyridine analog | >30x improvement in potency over BPN15477 | Intermediate in the optimization process leading to this compound. | |
| This compound | Optimized thienopyridine analog | ~1,000x more potent than BPN15477; ~30,000x more potent than Kinetin | Superior oral exposure in mice. Efficiently crosses the blood-brain barrier. Restores correct ELP1 splicing in the central and peripheral nervous systems. | |
| PTC680 | Analog of this compound | Not specified, but described as a highly specific ELP1 splicing modulator | Used in preclinical studies to demonstrate rescue of retinal degeneration in a mouse model of FD. |
Experimental Protocols
The following sections detail the methodologies typically employed in the preclinical evaluation of compounds like this compound and its analogs.
In Vivo Pharmacokinetic Studies in Mice
Objective: To determine the pharmacokinetic profile of a test compound (e.g., this compound) following oral administration in mice.
Animal Models:
-
Male or female C57BL/6J mice, 8-10 weeks old.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Formulation and Administration:
-
The test compound is formulated as a suspension in a vehicle suitable for oral administration, such as 0.5% (w/v) methylcellulose in water.
-
Mice are fasted for 4 hours prior to dosing.
-
The compound is administered via oral gavage at a specified dose (e.g., 10 mg/kg).
Blood Sampling:
-
Serial blood samples (approximately 50 µL) are collected from each mouse at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected via a suitable method, such as saphenous vein puncture.
-
Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method for Quantification (LC-MS/MS):
-
Sample Preparation: Plasma samples are subjected to protein precipitation by adding a solvent such as acetonitrile containing an internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Chromatographic Separation: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is used to separate the analyte from endogenous plasma components.
-
Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the analyte in the plasma samples are then determined from this curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated using non-compartmental analysis software.
Signaling Pathway and Mechanism of Action
This compound and its analogs act as splicing modulators that specifically target the pre-mRNA of the ELP1 gene. In individuals with Familial Dysautonomia, a point mutation in intron 20 of the ELP1 gene leads to aberrant splicing and the exclusion of exon 20 from the final mRNA transcript. This results in a truncated, non-functional ELP1 protein. This compound enhances the recognition of the weak splice site, promoting the inclusion of exon 20 and the production of full-length, functional ELP1 protein.
Caption: Mechanism of action of this compound in correcting ELP1 splicing.
Unveiling the Therapeutic Potential of PTC258: A Comparative Guide to its In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PTC258, a novel splicing modulator, with alternative compounds for the treatment of Familial Dysautonomia (FD). We delve into the experimental data, from initial in vitro screening to compelling in vivo therapeutic effects, offering a clear perspective on its potential.
Introduction to this compound and its Mechanism of Action
Familial Dysautonomia is a rare, debilitating neurodegenerative disease caused by a point mutation in the ELP1 gene. This mutation leads to a splicing defect, specifically the skipping of exon 20 in the pre-mRNA, resulting in a deficiency of the functional ELP1 protein. This compound is a highly potent, orally bioavailable small molecule designed to correct this splicing defect. By promoting the inclusion of exon 20 in the mature ELP1 mRNA, this compound restores the production of full-length, functional ELP1 protein. This targeted approach aims to address the root cause of FD and ameliorate its devastating symptoms.
Comparative Analysis of Splicing Modulators
This compound has demonstrated significantly improved potency compared to its predecessors, kinetin and BPN15477. The following table summarizes the in vitro efficacy of these compounds in increasing ELP1 protein levels in FD patient fibroblasts.
| Compound | EC2X for ELP1 Protein (nM) | Relative Potency vs. Kinetin | Relative Potency vs. BPN15477 |
| Kinetin | 10,000 | 1x | ~0.03x |
| BPN15477 | 340 | ~30x | 1x |
| This compound | ~0.33 | ~30,000x | ~1,000x |
EC2X is the effective concentration required to double the amount of ELP1 protein.
In Vivo Therapeutic Efficacy of this compound
The potent in vitro activity of this compound translates to significant therapeutic effects in a preclinical mouse model of Familial Dysautonomia (TgFD9;Elp1Δ20/flox). Oral administration of this compound has been shown to rescue key pathological features of the disease.
| Parameter | Vehicle Control | This compound (3 mg/kg/day) | This compound (6 mg/kg/day) |
| ELP1 Protein Levels (Brain) | Baseline | ~2-fold increase | Dose-dependent increase |
| ELP1 Protein Levels (Other Tissues) | Baseline | Up to 5-fold increase | Dose-dependent increase |
| Survival | Reduced | Improved | Dose-dependent improvement |
| Gait Ataxia | Present | Rescued | Dose-dependent rescue |
| Retinal Degeneration | Present | Prevented | Dose-dependent prevention |
Visualizing the Pathway and Process
To better understand the mechanism and evaluation of this compound, the following diagrams illustrate the targeted signaling pathway and the experimental workflow from laboratory research to preclinical validation.
Caption: this compound corrects the ELP1 splicing defect to restore functional protein.
Benchmarking PTC258 Against Antisense Oligonucleotides for Familial Dysautonomia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disease predominantly affecting individuals of Ashkenazi Jewish descent. The disease is caused by a point mutation in the ELP1 gene (formerly IKBKAP), which leads to a tissue-specific splicing defect. This defect results in the skipping of exon 20 in the ELP1 messenger RNA (mRNA), leading to reduced levels of the functional ELP1 (also known as IKAP) protein, particularly within the central and peripheral nervous systems. The subsequent protein deficiency underlies the progressive sensory and autonomic neuropathy characteristic of FD.
In recent years, two primary therapeutic strategies have emerged that target the underlying molecular defect in FD: small molecule splicing modulators and antisense oligonucleotides (ASOs). This guide provides an objective comparison of a leading candidate from each class: the orally available small molecule PTC258 and a splice-switching ASO. The information presented herein is based on preclinical data from key published studies and is intended to assist researchers and drug development professionals in evaluating these promising therapeutic avenues.
Mechanism of Action: Correcting the Primary Splicing Defect
Both this compound and ASOs aim to correct the aberrant splicing of ELP1 pre-mRNA, albeit through different molecular interactions. The common goal is to increase the inclusion of exon 20, thereby restoring the production of full-length, functional ELP1 protein.
This compound is a small molecule that acts as a splicing modulator. While its exact binding partner and the full mechanistic details are proprietary, it is understood to interact with the cellular splicing machinery to promote the recognition and inclusion of exon 20 during pre-mRNA processing.
Antisense Oligonucleotides (ASOs) are short, synthetic single-stranded nucleic acid analogs designed to bind to a specific sequence within the ELP1 pre-mRNA. The lead ASO for FD is a splice-switching oligonucleotide that targets an intronic splicing silencer region near exon 20. By binding to this silencer, the ASO prevents inhibitory splicing factors from accessing the pre-mRNA, thereby promoting the inclusion of exon 20.
Preclinical Efficacy and Performance Data
The following tables summarize the quantitative data from preclinical studies of this compound and a lead ASO in FD models. It is important to note that these data are from separate studies and not from a head-to-head comparison.
Table 1: In Vitro Splicing Correction and Protein Restoration in FD Patient Fibroblasts
| Parameter | This compound | Antisense Oligonucleotide (ASO 7-26S) |
| Cell Type | FD Patient Fibroblasts | FD Patient Fibroblasts |
| Potency | ~30,000x more potent than kinetin | - |
| Effective Concentration | Not explicitly stated | 5 nM |
| Splicing Correction | Dose-dependent increase in full-length ELP1 mRNA | Almost complete restoration of exon 20 inclusion (up to 96%) |
| Protein Restoration | Dose-dependent increase in ELP1 protein | Increased full-length IKAP protein expression |
Table 2: In Vivo Efficacy in FD Mouse Models
| Parameter | This compound | Antisense Oligonucleotide (ASO 7-26S) |
| Mouse Model | TgFD9;Elp1Δ20/flox (phenotypic model) | Transgenic mice with human IKBKAP gene with FD mutation |
| Route of Administration | Oral (in chow) | Intracerebroventricular (ICV) or Subcutaneous (SC) |
| Dosage | 0.002% and 0.004% in chow | ICV: 10-500 µ g/mouse ; SC: 50 mg/kg |
| Brain Splicing Correction | Significant increase in exon 20 inclusion[1][2] | Dose-dependent increase in exon 20 inclusion |
| Brain Protein Restoration | 2-fold increase in functional ELP1 protein[1][2][3] | Increased full-length IKAP protein levels |
| Peripheral Tissue Efficacy | Increased ELP1 protein in DRG (1.5-fold), trigeminal, liver, and quadriceps[1][2] | Increased exon 20 inclusion and IKAP protein in liver and kidney (SC) |
| Phenotypic Outcomes | Improved survival, gait ataxia, and retinal degeneration[1][2][3] | Not assessed in the initial proof-of-concept study |
Experimental Protocols
Key Methodologies in Preclinical Evaluation
1. Animal Models:
-
This compound Studies: Utilized the TgFD9;Elp1Δ20/flox mouse model, which exhibits a progressive neurodegenerative phenotype similar to human FD.[1][2]
-
ASO Studies: Employed a transgenic mouse model carrying the human IKBKAP gene with the major FD splice mutation. These mice recapitulate the tissue-specific splicing defect but do not show a disease phenotype.[4]
2. Drug Administration:
-
This compound: Administered orally, mixed into the mouse chow at specified concentrations (e.g., 0.002%).[1][2]
-
ASO: For central nervous system delivery, ASOs were administered via a single intracerebroventricular (ICV) injection. For peripheral tissue targeting, subcutaneous (SC) injections were used.[4]
3. Splicing Analysis (RT-PCR):
-
Total RNA is extracted from tissues or cells.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Polymerase chain reaction (PCR) is carried out using primers that flank exon 20 of the ELP1 gene.
-
The PCR products are then analyzed by gel electrophoresis or other quantitative methods to determine the ratio of the transcript including exon 20 (full-length) to the transcript lacking exon 20 (skipped).
4. Protein Analysis:
-
Western Blotting: A standard technique used to separate proteins by size and then detect the specific protein of interest (ELP1/IKAP) using an antibody. The intensity of the protein band provides a semi-quantitative measure of protein levels.
-
Homogeneous Time-Resolved Fluorescence (HTRF): A highly sensitive immunoassay used in some studies for the quantification of ELP1 protein levels in cell lysates.[2]
Experimental Workflows
The following diagram illustrates a typical workflow for the in vivo evaluation of this compound and ASOs in FD mouse models.
Summary and Discussion
Both this compound and splice-switching ASOs have demonstrated significant promise in correcting the fundamental molecular defect in Familial Dysautonomia at the preclinical level.
-
This compound stands out due to its oral route of administration, which is a significant advantage for chronic treatment of a neurodegenerative disease. Preclinical data in a phenotypic mouse model have shown not only molecular correction but also rescue of key disease phenotypes, including improved motor function and survival.[1][2][3]
-
Antisense oligonucleotides have shown high potency and specificity in correcting the ELP1 splicing defect in patient cells and in a transgenic mouse model.[4] The clinical success of ASO therapies for other neurological disorders, such as Spinal Muscular Atrophy, provides a strong rationale for their development for FD. However, the need for invasive administration (intrathecal for CNS delivery) is a key consideration for long-term therapy.
Future Directions:
While the available data for both this compound and ASOs are highly encouraging, a direct head-to-head comparison in the same animal model would be invaluable for a definitive assessment of their relative efficacy. Further studies are also needed to fully understand the long-term safety and efficacy of both approaches. An ongoing N-of-1 clinical trial of an ASO in an individual with FD may provide the first human data for this therapeutic modality.[3] The development of these and other potential therapies, such as gene therapy, offers significant hope for the treatment of Familial Dysautonomia.
References
- 1. Antisense oligonucleotides correct the familial dysautonomia splicing defect in IKBKAP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic RNA corrects splicing defect that causes familial dysautonomia | Cold Spring Harbor Laboratory [cshl.edu]
- 3. Advances in the treatment of familial dysautonomia: what does the future hold? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of PTC258 Versus Supportive Therapies for Familial Dysautonomia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of the investigational drug PTC258 against standard supportive therapies for the treatment of Familial Dysautonomia (FD). It is intended to be an objective resource, presenting available preclinical data, detailing experimental methodologies, and visualizing key biological pathways and workflows to inform ongoing research and drug development efforts in the field.
Introduction to Familial Dysautonomia and Current Therapeutic Landscape
Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disorder caused by a point mutation in the ELP1 gene (formerly IKBKAP).[1] This mutation leads to a tissue-specific splicing defect, resulting in the skipping of exon 20 in the ELP1 messenger RNA (mRNA).[1] The consequence is a significant reduction of functional ELP1 protein, particularly in the central and peripheral nervous systems.[1] The deficiency of ELP1, a key component of the Elongator complex involved in tRNA modification and transcriptional elongation, leads to a myriad of debilitating symptoms, including sensory and autonomic dysfunction, gait ataxia, and progressive retinal degeneration leading to blindness.[1][2]
Current management of FD is centered on supportive care, a multidisciplinary approach aimed at mitigating symptoms and preventing complications. These therapies, while crucial for improving quality of life, do not address the underlying genetic cause of the disease.
This compound: A Novel Splice-Modulating Therapy
This compound is an orally bioavailable small molecule that acts as a splice modulator.[2] It is a second-generation kinetin derivative designed to correct the aberrant splicing of ELP1 pre-mRNA, thereby increasing the production of full-length, functional ELP1 protein.[2] Preclinical studies in a mouse model of FD have demonstrated its potential to rescue key pathological features of the disease.[1][2]
Comparative Efficacy: this compound vs. Supportive Therapies
The primary distinction between this compound and supportive therapies lies in their therapeutic approach. Supportive therapies are reactive, managing the downstream consequences of ELP1 deficiency. In contrast, this compound is a proactive, disease-modifying therapy that targets the fundamental cause of FD.
Table 1: Overview of Therapeutic Approaches
| Feature | This compound | Supportive Therapies |
| Mechanism of Action | Corrects aberrant splicing of ELP1 pre-mRNA to increase functional ELP1 protein levels.[2] | Manages symptoms and complications arising from autonomic and sensory nervous system dysfunction. |
| Therapeutic Goal | Disease modification by addressing the root genetic defect. | Symptom alleviation and prevention of secondary complications. |
| Mode of Administration | Oral.[2] | Varied (e.g., oral medications, physical therapy, surgical interventions). |
| Target Population | Individuals with FD caused by the ELP1 splicing mutation. | All individuals diagnosed with FD. |
Preclinical Efficacy of this compound: Quantitative Data
The following tables summarize the key quantitative findings from a preclinical study of this compound in the TgFD9;Elp1Δ20/flox mouse model of Familial Dysautonomia.[1][3]
Table 2: ELP1 Splicing Correction and Protein Expression
| Tissue | Treatment Group | Percentage of ELP1 Exon 20 Inclusion (Mean ± SEM) | Fold Increase in Functional ELP1 Protein |
| Brain | Vehicle | ~20% | - |
| 0.002% this compound | ~35% | ~2-fold[1][2][3] | |
| 0.004% this compound | ~45% | ||
| Dorsal Root Ganglia (DRG) | Vehicle | ~15% | - |
| 0.002% this compound | ~25% | ~1.5-fold[1] | |
| 0.004% this compound | ~35% | ||
| Retina | Vehicle | ~20% | Not Reported |
| 0.004% this compound | ~40% |
Data extracted from Morini et al., 2023.[1][3]
Table 3: Rescue of Neurological Phenotypes
| Phenotype | Outcome Measure | Vehicle-Treated FD Mice | This compound-Treated FD Mice |
| Gait Ataxia | Stride Length, Base of Support | Significant deficits compared to wild-type mice. | Significant improvement in a dose-dependent manner.[3] |
| Retinal Degeneration | Retinal Nerve Fiber Layer (RNFL) Thickness | Progressive thinning. | Significant dose-dependent improvement.[3] |
| Ganglion Cell-Inner Plexiform Layer (GCIPL) Thickness | Progressive thinning. | Significant dose-dependent improvement.[3] | |
| Retinal Ganglion Cell (RGC) Count | Progressive loss. | Significant rescue of RGC loss. |
Qualitative descriptions are based on the significant improvements reported in Morini et al., 2023, where specific numerical values for gait parameters were not detailed in the primary text.[3]
Experimental Protocols
Animal Model
The preclinical efficacy of this compound was evaluated in the TgFD9;Elp1Δ20/flox mouse model.[1][3] This model recapitulates the key features of human FD, including the tissue-specific splicing defect of the human ELP1 transgene and the resulting neurological phenotypes.[1][3]
This compound Administration
This compound was administered orally via a specially formulated chow at two different concentrations: 0.002% and 0.004%.[3] Treatment was initiated at birth and continued for the duration of the study.[3]
Gait Analysis
-
Apparatus: CatWalk XT (Noldus Information Technology).[3]
-
Procedure:
-
Mice were habituated to the apparatus by allowing them to cross the walkway.[4]
-
Each mouse was then recorded making at least three voluntary runs across the walkway.
-
The CatWalk XT software captured the paw prints and analyzed various gait parameters, including stride length and base of support.[3]
-
Data from compliant runs (continuous walk without stopping or rearing) were averaged for each mouse.
-
Retinal Degeneration Assessment
-
Apparatus: Spectral Domain Optical Coherence Tomography (SD-OCT).[3]
-
Procedure:
-
Mice were anesthetized, and their pupils were dilated.
-
The mouse was positioned on the imaging stage, and the eye was aligned with the OCT lens.
-
Volumetric scans of the retina centered on the optic nerve head were acquired.
-
The thickness of the Retinal Nerve Fiber Layer (RNFL) and the Ganglion Cell-Inner Plexiform Layer (GCIPL) were measured using the manufacturer's software.[3]
-
-
Retinal Ganglion Cell (RGC) Quantification:
-
Following euthanasia, eyes were enucleated and fixed.
-
Retinas were dissected, flat-mounted, and immunostained for an RGC-specific marker (e.g., Brn3a).
-
The number of RGCs was counted in different retinal regions using a fluorescence microscope.
-
ELP1 Splicing Analysis
-
Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
-
Procedure:
-
Total RNA was extracted from various tissues (brain, DRG, retina).
-
RNA was reverse-transcribed into complementary DNA (cDNA).
-
qPCR was performed using primers that specifically amplify either the correctly spliced (including exon 20) or the incorrectly spliced (excluding exon 20) ELP1 transcript.
-
The relative abundance of each transcript was calculated to determine the percentage of exon 20 inclusion.[1]
-
Visualizing the Science
ELP1 Signaling Pathway in Familial Dysautonomia
Caption: ELP1 pathway in health and disease.
This compound Mechanism of Action
Caption: this compound corrects aberrant splicing.
Experimental Workflow for this compound Preclinical Efficacy Study
References
- 1. Development of a novel oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia | bioRxiv [biorxiv.org]
- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CatWalk gait analysis [bio-protocol.org]
Safety Operating Guide
Proper Disposal of PTC258: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step procedure for the safe disposal of PTC258, a specific and orally active splicing modulator of the Elongator complex protein 1 gene (ELP1). [1][2]
Key Characteristics of this compound for Disposal Consideration
| Property | Information | Source |
| Chemical Nature | A highly potent, specific, and orally active ELP1 splicing modulator. | [2] |
| Physical Form | Typically supplied as a solid powder. | [2] |
| Solubility | Soluble in DMSO. | [1][2] |
| Storage | Recommended storage at -20°C for 1-6 months or -80°C for 6 months, protected from light. | [1][2] |
Step-by-Step Disposal Procedure for this compound
Researchers must comply with their institution's and local regulations for hazardous waste disposal. The following is a general procedural guide based on standard laboratory practices for chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams such as regular trash, biohazardous waste, and radioactive waste to ensure proper handling and disposal.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including a lab coat, safety goggles, and chemical-resistant gloves.
-
-
Preparing for Disposal:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealed container. The container should be compatible with the chemical properties of the compound.
-
Liquid Waste: For solutions containing this compound (e.g., in DMSO), collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other required information as per your institution's guidelines.
-
Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Documentation and Collection:
-
Maintain a log of the waste generated, including the amount and date of disposal.
-
Arrange for the collection of the hazardous waste through your institution's established procedures.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers must always consult and adhere to the specific hazardous waste management policies and procedures of their institution and comply with all applicable local, state, and federal regulations.
References
Safeguarding Researchers: Essential Protocols for Handling PTC258
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with novel compounds like PTC258. This document provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling potent research materials.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a potent, orally active small molecule, a comprehensive approach to personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | - Chemical splash goggles (when splash hazard is present) |
| Handling of Solid this compound (Weighing, Aliquoting) | - Chemical splash goggles- Disposable lab coat or gown- Double nitrile gloves- Closed-toe shoes | - Face shield- Respiratory protection (e.g., N95 respirator or powered air-purifying respirator (PAPR), based on risk assessment) |
| Preparation of this compound Solutions | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | - Face shield- Chemical-resistant apron |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | - Face shield- Heavy-duty gloves for handling waste containers |
Experimental Protocol: Safe Handling and Disposal of this compound
Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of this compound.
Pre-Experiment Preparation
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.[1][2][3][4]
-
Designated Area: Designate a specific area for handling this compound, such as a chemical fume hood or a glove box, especially when working with the solid compound.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, vials, and solvents, within the designated area before starting work.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Have a spill kit appropriate for chemical spills available.
Handling of Solid this compound
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Weighing: Tare a pre-labeled container on an analytical balance inside a chemical fume hood or other ventilated enclosure. Carefully add the desired amount of this compound to the container using a clean spatula.
-
Avoid Inhalation: Handle the solid compound in a manner that minimizes the generation of dust.
-
Clean-Up: After weighing, carefully clean the balance and surrounding surfaces with a damp paper towel to remove any residual powder. Dispose of the paper towel as hazardous waste.
Preparation of this compound Solutions
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the container with the pre-weighed this compound.
-
Dissolution: Cap the container and mix gently until the compound is fully dissolved. Sonication may be used if necessary.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Storage
-
Solid Compound: Store solid this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Stock Solutions: According to one supplier, stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[5]
Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and excess solutions, must be considered hazardous waste.
-
Solid Waste: Collect all solid waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of potent pharmaceutical compounds.[6][7][8] High-temperature incineration is often the recommended disposal method for such compounds.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. acs.org [acs.org]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. benchchem.com [benchchem.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
